1-Bromodecane-d4
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H21Br |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
1-bromo-1,1,2,2-tetradeuteriodecane |
InChI |
InChI=1S/C10H21Br/c1-2-3-4-5-6-7-8-9-10-11/h2-10H2,1H3/i9D2,10D2 |
InChI-Schlüssel |
MYMSJFSOOQERIO-YQUBHJMPSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])Br |
Kanonische SMILES |
CCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1-Bromodecane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 1-Bromodecane-d4. Due to the limited availability of direct experimental data for this specific deuterated compound, this guide presents estimated values based on the known properties of its non-deuterated analog, 1-bromodecane, and the general effects of deuteration on n-alkanes. Detailed experimental protocols for the determination of these properties are also provided.
Core Physical Properties
The introduction of deuterium (B1214612) in place of protium (B1232500) (¹H) can lead to subtle but measurable changes in the physical properties of a molecule. These differences, known as isotopic effects, arise from the greater mass of deuterium and the stronger, shorter carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. For n-alkanes, deuteration typically leads to a slight decrease in the boiling point and a more complex, less predictable effect on the melting point.[1]
The following table summarizes the key physical properties of this compound, with estimated values derived from the properties of 1-bromodecane.
| Physical Property | 1-Bromodecane (Non-deuterated) | Estimated this compound |
| Molecular Formula | C₁₀H₂₁Br | C₁₀H₁₇D₄Br |
| Molecular Weight | 221.18 g/mol [2][3][4] | ~225.20 g/mol |
| Boiling Point | 238 °C (at 1013 mbar)[4][5][6][7] | Slightly lower than 238 °C |
| Melting Point | -29.6 °C to -30 °C[4][6][7] | May vary slightly from -30 °C |
| Density | ~1.060 - 1.07 g/cm³ (at 20-25 °C)[4][5][6][7] | Slightly higher than 1.07 g/cm³ |
| Refractive Index (n20/D) | ~1.456 | Similar to 1.456 |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[8][9] | Insoluble in water; soluble in organic solvents. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Method: Thiele Tube Method [10][11]
This micro-method is suitable for small sample volumes.
-
Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (Bunsen burner or oil bath).
-
Procedure :
-
Fill the small test tube to about half-full with the liquid sample of this compound.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing heating oil, making sure the sample is immersed.
-
Gently heat the side arm of the Thiele tube.
-
Observe a stream of bubbles emerging from the capillary tube as the liquid heats up and expels the trapped air.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.
-
Determination of Density
Density is the mass of a substance per unit volume.
Method: Pycnometer or Graduated Cylinder and Balance [12][13][14][15]
-
Apparatus : Pycnometer or a graduated cylinder, and an analytical balance.
-
Procedure :
-
Carefully weigh a clean, dry pycnometer or graduated cylinder.
-
Fill the container with a known volume of this compound, taking care to avoid air bubbles.
-
Weigh the container with the liquid.
-
The mass of the liquid is the difference between the two weighings.
-
Calculate the density by dividing the mass of the liquid by its volume.
-
Ensure the measurement is performed at a constant, recorded temperature as density is temperature-dependent.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.
Method: Abbe Refractometer [16][17][18][19]
-
Apparatus : Abbe refractometer, light source, and a constant temperature water bath.
-
Procedure :
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the instrument using a standard sample with a known refractive index.
-
Place a few drops of this compound onto the prism.
-
Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the water bath.
-
Adjust the light source and focus the eyepiece to see a clear borderline between light and dark fields.
-
Align the borderline with the crosshairs in the eyepiece.
-
Read the refractive index value from the scale.
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Method: Qualitative Solubility Test [20][21][22][23][24]
-
Apparatus : Small test tubes, a vortex mixer (optional).
-
Procedure :
-
Place a small amount (e.g., 0.1 mL) of this compound into a test tube.
-
Add approximately 1 mL of the solvent to be tested (e.g., water, ethanol, ether, acetone) in small portions.
-
After each addition, shake the test tube vigorously.
-
Observe whether the liquid forms a single homogeneous phase (soluble) or remains as separate layers (insoluble).
-
Record the solubility in each solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. | Advent [adventchembio.com]
- 3. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromodecane for synthesis 112-29-8 [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Bromodecane for synthesis 112-29-8 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 1-Bromododecane | 143-15-7 [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. matestlabs.com [matestlabs.com]
- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 15. calnesis.com [calnesis.com]
- 16. mt.com [mt.com]
- 17. Refractive index - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. rudolphresearch.com [rudolphresearch.com]
- 20. scribd.com [scribd.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. m.youtube.com [m.youtube.com]
- 24. saltise.ca [saltise.ca]
An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-Bromodecane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of a specific isotopologue of deuterated 1-bromodecane: 1-Bromodecane-1,1,2,2-d4 . This document is intended to serve as a valuable resource for researchers in various fields, including drug development, where isotopically labeled compounds are crucial for metabolism studies, as internal standards in analytical chemistry, and for mechanistic investigations.
Chemical Structure
The chemical structure of 1-Bromodecane-1,1,2,2-d4 is characterized by a ten-carbon alkyl chain where four hydrogen atoms on the first and second carbon atoms (C1 and C2) are replaced by deuterium (B1214612) atoms. The bromine atom is attached to the C1 carbon.
Systematic Name: 1-Bromo-1,1,2,2-tetradeuteriodecane
Chemical Formula: C₁₀H₁₇D₄Br
Structure:
Synthesis of 1-Bromodecane-1,1,2,2-d4
The synthesis of 1-Bromodecane-1,1,2,2-d4 is a two-step process that begins with the preparation of the corresponding deuterated alcohol, 1-decanol-1,1,2,2-d4, followed by its bromination.
Synthesis of 1-Decanol-1,1,2,2-d4
The precursor, 1-decanol-1,1,2,2-d4, can be synthesized via the reduction of an appropriate ester, such as ethyl decanoate-2,2-d2, using a powerful deuterating agent like lithium aluminum deuteride (B1239839) (LiAlD₄). The deuterium atoms at the C2 position are introduced from the deuterated ester, while the deuterium atoms at the C1 position are introduced from the deuterating agent.
Reaction Scheme:
Bromination of 1-Decanol-1,1,2,2-d4
The deuterated alcohol is then converted to the final product, 1-Bromodecane-1,1,2,2-d4, through a nucleophilic substitution reaction. A common and effective method for this transformation is the use of phosphorus tribromide (PBr₃).[1][2] This reagent reacts with the primary alcohol to yield the corresponding alkyl bromide with high efficiency.[1]
Reaction Scheme:
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 1-Bromodecane-1,1,2,2-d4.
Synthesis of 1-Decanol-1,1,2,2-d4
Materials:
-
Ethyl decanoate-2,2-d2
-
Lithium aluminum deuteride (LiAlD₄)
-
Anhydrous diethyl ether
-
Distilled water
-
10% Sulfuric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
A solution of ethyl decanoate-2,2-d2 (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled to 0 °C and cautiously quenched by the slow, sequential addition of distilled water (to consume excess LiAlD₄), followed by a 15% aqueous solution of sodium hydroxide, and finally more distilled water.
-
The resulting precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-decanol-1,1,2,2-d4.
-
The crude product is purified by fractional distillation under reduced pressure.
Synthesis of 1-Bromodecane-1,1,2,2-d4
Materials:
-
1-Decanol-1,1,2,2-d4
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 1-decanol-1,1,2,2-d4 (1 equivalent) in anhydrous diethyl ether at 0 °C, phosphorus tribromide (0.4 equivalents) is added dropwise.[1]
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is then carefully poured onto crushed ice and extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude 1-Bromodecane-1,1,2,2-d4 is purified by distillation under reduced pressure.
Data Presentation
Quantitative data for the synthesis of 1-Bromodecane and its non-deuterated precursor are summarized below. While specific yield and purity data for the deuterated synthesis were not found in the literature, the values for the analogous non-deuterated reactions provide a reasonable expectation.
Table 1: Synthesis of 1-Decanol (Non-Deuterated Analog)
| Starting Material | Reducing Agent | Solvent | Typical Yield | Reference |
| Decanoic Acid | LiAlH₄ | THF | 85-95% | [3] |
| Ethyl Decanoate | LiAlH₄ | Ether | High | [4] |
Table 2: Synthesis of 1-Bromodecane (Non-Deuterated Analog)
| Starting Material | Brominating Agent | Solvent | Typical Yield | Reference |
| 1-Decanol | HBr/H₂SO₄ | None | 90% | [5] |
| 1-Decanol | PBr₃ | Ether | High | [1] |
Table 3: Spectroscopic Data for 1-Bromodecane (Non-Deuterated Analog)
| Technique | Key Signals | Reference |
| ¹H NMR (CDCl₃) | δ 3.41 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.42 (m, 2H), 1.26 (m, 12H), 0.88 (t, 3H, -CH₃) | [6][7] |
| ¹³C NMR (CDCl₃) | δ 33.9, 32.8, 31.9, 29.5, 29.3, 29.2, 28.7, 28.1, 22.7, 14.1 | [8][9] |
| Mass Spec (EI) | m/z 135/137 ([M-C₇H₁₅]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) | [10] |
For 1-Bromodecane-1,1,2,2-d4 , the following spectroscopic characteristics would be expected:
-
¹H NMR: The triplet at δ 3.41 ppm and the quintet at δ 1.85 ppm, corresponding to the protons on C1 and C2, would be absent. The rest of the spectrum would be similar to the non-deuterated compound.
-
¹³C NMR: The signals for C1 and C2 would show a characteristic splitting pattern due to coupling with deuterium (a triplet for -CD₂-).
-
Mass Spectrometry: The molecular ion peak would be shifted by +4 mass units compared to the non-deuterated compound. The fragmentation pattern would also be altered, with fragments containing the C1 and C2 carbons showing a corresponding mass shift.
Synthesis Workflow
The logical flow of the synthesis of 1-Bromodecane-1,1,2,2-d4 can be visualized as a two-stage process, each with its own set of reactants, transformations, and purification steps.
This diagram illustrates the progression from starting materials to the final deuterated product, including the key reaction and purification steps for each stage of the synthesis.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-Decanol - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1-Bromododecane(143-15-7) 1H NMR [m.chemicalbook.com]
- 6. 1-Bromodecane(112-29-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromodecane(112-29-8) 13C NMR [m.chemicalbook.com]
- 9. Decane, 1-bromo- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
Navigating Isotopic Purity: A Technical Guide to 1-Bromodecane-d4 for Researchers and Drug Development Professionals
Introduction: In the precise world of bioanalysis and drug development, stable isotope-labeled compounds are indispensable tools. 1-Bromodecane-d4, a deuterated analog of 1-Bromodecane, serves as a critical internal standard for the accurate quantification of analytes in complex biological matrices. Its efficacy is fundamentally tied to its isotopic purity—a measure of the degree to which hydrogen atoms have been replaced by deuterium (B1214612) at specified positions. This technical guide provides an in-depth exploration of the isotopic purity requirements for this compound, detailed analytical methodologies for its verification, and its application in a bioanalytical context.
Core Isotopic Purity Requirements
The utility of this compound as an internal standard in quantitative mass spectrometry hinges on its high isotopic enrichment. The presence of significant levels of unlabeled (d0) or partially labeled (d1-d3) isotopologues can introduce interference, leading to inaccurate and unreliable quantification of the target analyte.[1][2]
For use in regulated bioanalysis and pharmacokinetic studies, the following purity specifications are generally required:
| Parameter | Requirement | Rationale |
| Isotopic Enrichment | ≥ 98 atom % D | Minimizes signal contribution from the internal standard at the mass of the unlabeled analyte, ensuring accurate measurement.[3][4] |
| Chemical Purity | > 99% | Ensures that the analytical signal originates from the compound of interest and not from chemical impurities.[4] |
| Isotopologue Profile | ||
| d4 Species | Predominant | The fully deuterated species should be the most abundant, ensuring a strong and distinct signal for the internal standard. |
| d0-d3 Species | Minimized | Lower-mass isotopologues can potentially interfere with the analyte signal, especially at low concentrations. |
Application in Bioanalysis: A Case Study
This compound is an ideal internal standard for the quantification of non-polar, long-chain alkyl compounds in biological matrices such as plasma.[5] Consider a hypothetical drug candidate, "Analyte Z," which contains a decyl moiety. Due to their structural similarity, this compound and Analyte Z will exhibit nearly identical behavior during sample extraction, chromatographic separation, and ionization, allowing for the correction of analytical variability.[2][6]
The following diagram illustrates a typical bioanalytical workflow for the quantification of Analyte Z using this compound as an internal standard.
Metabolic Fate of Analytes with a Decyl Chain
Understanding the metabolic pathway of a drug candidate is crucial in drug development. Nonpolar alkyl chains, such as the decyl group in our hypothetical Analyte Z, are typically metabolized in Phase I reactions by cytochrome P450 (CYP) enzymes.[7] This process, known as hydroxylation, introduces a polar hydroxyl group, facilitating further conjugation in Phase II and subsequent excretion.[8][9]
The diagram below illustrates the primary metabolic pathway for a compound containing a decyl chain.
Experimental Protocols for Isotopic Purity Determination
The verification of isotopic purity is achieved through two primary analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Protocol 1: Isotopic Purity by Quantitative ¹H NMR
Objective: To determine the degree of deuteration by quantifying the signal of the remaining protons at the labeled positions.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., Chloroform-d) that does not have signals overlapping with the analyte or standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative conditions are met:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically >30 seconds).
-
Pulse Angle: Use a 30° or 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signal of the internal standard and a signal corresponding to a non-deuterated position on this compound (e.g., the terminal methyl group).
-
Also, integrate the residual proton signals at the deuterated positions (e.g., C1 and C2 positions for 1-Bromodecane-1,1,2,2-d4).
-
The isotopic enrichment is calculated by comparing the integral of the residual proton signal to the integral of a fully protonated signal on the molecule, normalized against the internal standard.
-
Protocol 2: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of isotopologues (d0, d1, d2, d3, d4) based on their accurate mass-to-charge ratios.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).
-
-
HRMS Data Acquisition:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire a full-scan mass spectrum in a high-resolution mode (resolving power > 50,000) to resolve the isotopic peaks of the different isotopologues.
-
Ensure the mass accuracy is high by performing a recent calibration of the instrument.
-
-
Data Processing and Calculation:
-
Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d4).
-
Obtain the intensity (peak area or height) for each isotopologue from the mass spectrum.
-
Correct the measured intensities for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ⁸¹Br).
-
The isotopic purity (as a percentage of the d4 species) is calculated using the following formula:
% d4 Purity = (Intensity of d4) / (Sum of Intensities of d0 + d1 + d2 + d3 + d4) * 100
-
The following diagram outlines the logical workflow for determining isotopic purity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug metabolism - Wikipedia [en.wikipedia.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Navigating the Fragmentation Maze: An In-depth Technical Guide to the Mass Spectrometry of 1-Bromodecane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-bromodecane-d4. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies in drug development. This document outlines the primary fragmentation mechanisms, presents quantitative data in a structured format, details experimental protocols, and provides visual diagrams of the fragmentation pathways.
Introduction to Electron Ionization Mass Spectrometry of Haloalkanes
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For haloalkanes like this compound, the fragmentation is governed by the presence of the halogen atom and the nature of the alkyl chain. The initial ionization event typically involves the removal of a non-bonding electron from the bromine atom, which has the lowest ionization energy in the molecule. The resulting molecular ion is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions.
The mass spectrum of a bromo-compound is readily identifiable by the characteristic isotopic pattern of bromine, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in pairs of peaks (M and M+2) for all bromine-containing fragments, with the M+2 peak being slightly less intense than the M peak.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to proceed through several key pathways:
-
Alpha (α)-Cleavage: This involves the cleavage of the C1-C2 bond, leading to the loss of a C8H17• radical and the formation of a [CH2CD2Br]+ ion.
-
Beta (β)-Cleavage with Rearrangement: A hallmark of long-chain haloalkanes, this pathway involves the formation of a five- or six-membered cyclic bromonium ion through the loss of an alkyl radical. For 1-bromodecane (B1670165), this results in a prominent ion at m/z 135/137. In our deuterated analogue, the mass of this ion will be shifted.
-
Alkyl Chain Fragmentation: The long alkyl chain can undergo fragmentation similar to that of alkanes, resulting in a series of carbocation fragments separated by 14 Da (for CH2 groups).
-
Elimination of DBr: The molecular ion can also undergo the elimination of a neutral deuterium (B1214612) bromide molecule.
Tabulated Fragmentation Data
The following table summarizes the predicted major fragment ions for 1-bromodecane-1,1,2,2-d4 in an electron ionization mass spectrum.
| m/z (79Br/81Br) | Proposed Fragment Ion Structure | Fragmentation Pathway | Relative Abundance |
| 225 / 227 | [CD2Br(CD2)(CH2)7CH3]+• | Molecular Ion | Low |
| 139 / 141 | [C4H4D4Br]+ | β-Cleavage with rearrangement (six-membered ring) | High |
| 125 / 127 | [C3H2D4Br]+ | β-Cleavage with rearrangement (five-membered ring) | Moderate |
| 112 / 114 | [CH2CD2Br]+ | α-Cleavage | Moderate |
| 57 | [C4H9]+ | Alkyl chain cleavage | High |
| 43 | [C3H7]+ | Alkyl chain cleavage | High |
Experimental Protocols
Acquiring a high-quality mass spectrum of this compound can be achieved using gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 30-350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of 1-bromodecane-1,1,2,2-d4.
Caption: Alpha-cleavage of the this compound molecular ion.
Caption: Beta-cleavage and rearrangement of the molecular ion.
Conclusion
The mass spectrometry fragmentation pattern of this compound is characterized by distinct pathways initiated by the presence of the bromine atom. The key fragmentation routes include alpha-cleavage, beta-cleavage with rearrangement leading to cyclic bromonium ions, and typical alkyl chain fragmentation. The isotopic signature of bromine provides a clear marker for bromine-containing fragments. This detailed understanding of the fragmentation behavior is essential for the confident identification and structural confirmation of deuterated analogues of 1-bromodecane in complex matrices, which is a common requirement in pharmaceutical research and development. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for such analyses.
A Technical Guide to the Storage and Stability of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive guidelines for the proper storage and handling of deuterated compounds to ensure their chemical and isotopic integrity. It further details experimental protocols for stability testing and explores common degradation pathways, offering a critical resource for researchers in pharmaceutical development and other scientific fields.
Introduction: The Significance of Stability in Deuterated Compounds
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in drug discovery and development. The substitution of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][] This can lead to a more stable compound with an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites.[1][][3] However, the inherent stability of the C-D bond does not render the entire molecule immune to degradation. Both the chemical and isotopic stability of deuterated compounds are critical for the accuracy and reproducibility of experimental results.[4]
Factors Influencing the Stability of Deuterated Compounds
The stability of a deuterated compound is contingent on its molecular structure and the external conditions it is subjected to. Several factors can influence its degradation and the potential for loss of isotopic enrichment.
Key Stability-Affecting Factors:
-
Temperature: Elevated temperatures accelerate the rates of chemical degradation.[1] For many deuterated compounds, particularly those in solution, storage at low temperatures (refrigerated at 2-8°C or frozen at -20°C or colder) is recommended to minimize degradation.[1][4] Repeated freeze-thaw cycles should be avoided.[1]
-
Moisture: The presence of moisture is a primary concern as it can be a source of protons for hydrogen-deuterium (H/D) exchange, leading to a decrease in isotopic purity.[1][4] This is particularly problematic for deuterium atoms attached to heteroatoms (e.g., O-D, N-D, S-D) or at acidic/basic sites.[1]
-
Light: Exposure to light, especially UV light, can catalyze photolytic degradation.[1][5] Therefore, it is crucial to store deuterated compounds in light-protecting containers, such as amber vials.[1][4]
-
pH: Acidic or basic conditions can catalyze H/D exchange.[1] The rate of exchange for many compounds is often at a minimum around pH 2.5-3.[4] For compounds susceptible to pH-catalyzed exchange, buffering solutions to a neutral pH is advisable.[1]
-
Solvents: The choice of solvent is critical, especially for compounds prone to H/D exchange. Aprotic and anhydrous (dry) solvents should be used whenever possible for reconstitution and in experiments.[1]
-
Oxidation: Deuterated compounds can still be susceptible to oxidation.[1] Storing under an inert atmosphere, such as argon or nitrogen, can mitigate oxidative degradation.[4]
-
Enzymatic Degradation: When working with biological matrices, enzymatic degradation can be a factor.[5] Proper sample handling, such as immediate quenching of enzymatic activity with cold organic solvents, is necessary.[1]
Recommended Storage and Handling Practices
To maintain the integrity of deuterated compounds, the following storage and handling practices are recommended.
| Condition | Solid/Lyophilized Powder | Solutions |
| Temperature | -20°C or colder in a desiccator.[4] | 2-8°C for short-to-medium term (weeks to months); -20°C for long-term.[4] |
| Protection from Moisture | Store in tightly sealed containers within a desiccator.[1][4] | Use tightly sealed vials and consider storage under an inert, dry atmosphere (e.g., argon or nitrogen).[1][4] |
| Protection from Light | Store in amber vials or other light-protecting containers.[1][4] | Store in amber vials.[1][4] |
| Handling | Allow the container to warm to room temperature before opening to prevent moisture condensation. Briefly centrifuge the vial to ensure all powder is at the bottom.[4] | Minimize the time the compound is exposed to the atmosphere during preparation.[1] Prepare working solutions fresh as needed.[4] |
| Solvent Choice | N/A | Use aprotic and anhydrous solvents for reconstitution whenever possible.[1] |
Experimental Protocols for Stability Assessment
A thorough stability assessment is crucial to understand the degradation profile of a deuterated compound and to establish its shelf-life. This typically involves a combination of long-term, accelerated, and forced degradation studies.
H/D Back-Exchange Stability Study
Objective: To determine the stability of the deuterium label under conditions relevant to experimental use.
Methodology:
-
Sample Preparation: Prepare a stock solution of the deuterated compound in an appropriate aprotic, anhydrous solvent. Spike a known concentration of the stock solution into the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).[1]
-
Incubation: Incubate the samples at a relevant temperature (e.g., 37°C for physiological studies). Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[1]
-
Sample Quenching and Extraction: Immediately stop any potential enzymatic activity by adding a quenching solution (e.g., cold acetonitrile).[1]
-
Analysis: Analyze the samples using a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess the isotopic purity and detect any loss of the deuterium label.[1]
Forced Degradation (Stress Testing)
Objective: To identify potential degradation pathways and degradation products under stress conditions.[1]
Methodology:
-
Prepare Stress Samples:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.[1]
-
Oxidative Degradation: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.[1]
-
Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]
-
-
Time Points: Collect samples at various time points for each condition.[1]
-
Analysis: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or MS detection. Quantify the amount of the parent compound remaining and identify any major degradation products.[1]
-
Characterization: Use high-resolution mass spectrometry (HRMS/MS) and NMR to elucidate the structures of the degradation products.[1]
Long-Term and Accelerated Stability Studies
Objective: To determine the shelf-life of the deuterated compound under recommended storage conditions and to predict long-term stability from short-term data at elevated temperatures.
Methodology:
-
Sample Storage: Store the deuterated compound under the proposed long-term storage conditions (e.g., 5°C ± 3°C) and accelerated conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for purity (chemical and isotopic) and the presence of degradation products using a validated stability-indicating analytical method.
Common Degradation Pathways and Troubleshooting
Understanding potential degradation pathways is key to preventing stability issues.
Common Issues and Solutions:
| Issue | Symptoms | Possible Causes | Solutions |
| Loss of Isotopic Enrichment | Lower-than-expected molecular weight in MS analysis; decrease in deuterium signal in ²H-NMR.[1] | H/D Exchange: Deuterium atoms are exchanging with hydrogen from the environment, often at heteroatoms or acidic/basic sites.[1] pH Effects: Acidic or basic conditions are catalyzing the exchange.[1] | Storage: Store in a tightly sealed container in a desiccator or under an inert, dry atmosphere.[1] Solvent Choice: Use aprotic and dry (anhydrous) solvents.[1] pH Control: Buffer solutions to a neutral pH if the compound is susceptible to acid- or base-catalyzed exchange.[1] |
| Unexpected Degradation Products | Appearance of new peaks in HPLC, GC, or LC-MS chromatograms.[1] | Metabolic Switching: Deuteration at a primary metabolic site can slow that pathway, making a minor metabolic pathway more significant.[1] Standard Degradation: Susceptibility to hydrolysis, oxidation, or photolysis.[1] Reactive Impurities: Impurities in the sample or solvent may be catalyzing degradation.[1] | Metabolite Profiling: Use high-resolution mass spectrometry to identify new degradation products and elucidate alternative metabolic pathways.[1] Forced Degradation Studies: Conduct stress testing to understand the intrinsic stability of the compound.[1] Purity Analysis: Ensure the purity of the deuterated compound and all reagents.[1] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing the stability of deuterated compounds.
Caption: Decision tree for selecting appropriate storage conditions.
References
The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), has emerged as a powerful tool in modern medicinal chemistry.[1] This technique, known as deuteration or the "deuterium switch," leverages the deuterium kinetic isotope effect (KIE) to favorably alter the metabolic profile of drug candidates.[1][2] By slowing down specific metabolic pathways, deuteration can lead to improved pharmacokinetic properties, enhanced safety profiles, and more convenient dosing regimens.[1][] This guide provides a comprehensive overview of the core principles, experimental evaluation, and strategic application of the deuterium KIE in drug development.
Core Principles of the Deuterium Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[1] The deuterium KIE specifically refers to the rate change observed upon substituting a hydrogen atom (¹H, or protium) with a deuterium atom (²H, or D).
The Physicochemical Basis: Zero-Point Energy
The fundamental basis for the deuterium KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[1][4] Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[4][5][6] Consequently, the C-D bond has a lower ZPE and requires more energy to reach the transition state for bond cleavage.[1][4][5] This difference in activation energy is the origin of the kinetic isotope effect. The C-D bond is estimated to be 6-10 times more stable than the C-H bond.[7]
References
natural abundance of deuterium and its impact on analysis
An In-depth Technical Guide to the Natural Abundance of Deuterium (B1214612) and Its Impact on Analysis
Introduction
Deuterium (²H or D), the stable, non-radioactive isotope of hydrogen, possesses a nucleus containing one proton and one neutron.[1] This contrasts with the far more common protium (B1232500) (¹H) isotope, which has only a proton.[1] Discovered in 1931 by Harold Urey, a discovery that earned him the Nobel Prize in Chemistry in 1934, deuterium has become an indispensable tool across chemistry, biology, and pharmacology.[2] While its natural abundance is low, it is not negligible and has significant implications for analytical chemistry. Furthermore, the strategic incorporation of deuterium into molecules, particularly pharmaceuticals, offers profound benefits for studying and optimizing their metabolic fate.[3][4]
This guide provides a comprehensive overview of the natural abundance of deuterium, its impact on key analytical techniques, and its application in research and drug development, complete with detailed experimental protocols and workflow visualizations.
The Natural Abundance of Deuterium
Deuterium accounts for a small fraction of all hydrogen atoms on Earth, with its concentration varying slightly depending on the source and geographical location.[5][6] This variation is primarily due to the mass difference between protium and deuterium, which leads to isotopic fractionation during physical processes like evaporation and condensation; "light water" (H₂O) evaporates more readily than "heavy water" (HDO).[6] The standard reference for deuterium abundance in water is Vienna Standard Mean Ocean Water (VSMOW).[1]
Table 1: Natural Abundance of Deuterium in Various Sources
| Source | Deuterium Abundance (ppm) | Approximate D:H Ratio |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | 1:6420[1][2] |
| Standard Light Antarctic Precipitation (SLAP) | 89 | 1:11235[1] |
| Earth's Oceans (Average) | ~156 | 1:6400[1][5][7] |
| Temperate Climate Water | ~150 | 1:6667[5] |
| Northern Canada Water | ~135 | 1:7407[5] |
| Human Body | 120 - 140 | ~1:7140 - 1:8330[1][5] |
Impact on Analytical Techniques
The presence of deuterium, even at natural abundance, influences the output of several major analytical techniques.
Mass Spectrometry (MS)
In mass spectrometry, the natural abundance of deuterium contributes to the isotopic distribution of a molecule's mass spectrum. For any hydrogen-containing compound, the presence of deuterium results in a small "M+1" peak, where M is the mass of the molecule containing only the most abundant isotopes. While the contribution of ¹³C is more significant to the M+1 peak, deuterium's presence is a critical consideration for high-resolution mass spectrometry.
Deuterium-labeled compounds are extensively used as internal standards for quantitative analysis by MS.[8] Because deuterated standards are chemically identical to the analyte, they co-elute during chromatography and experience similar ionization efficiency, but are distinguishable by their mass. This allows for highly accurate quantification by correcting for sample loss during preparation and matrix effects during analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuterium NMR (²H NMR) is a specialized technique used to study deuterated compounds.[9] However, due to deuterium's low natural abundance (0.0156%) and low gyromagnetic ratio, samples typically need to be isotopically enriched to obtain a sufficient signal.[2][9][10]
The most common use of deuterium in NMR is in deuterated solvents (e.g., chloroform-d, D₂O).[11] Using a deuterated solvent eliminates the large, overwhelming signal that would arise from a protium-containing solvent, allowing for clear observation of the analyte's ¹H NMR spectrum.[11] While challenging, measuring deuterium at its natural abundance (Natural Abundance Deuterium NMR, or NAD NMR) is possible with modern high-field spectrometers and can provide unique structural and analytical information.[10][12]
Applications in Research and Drug Development
The unique properties of deuterium make it a powerful tool for elucidating biological mechanisms and improving pharmaceuticals.
The Kinetic Isotope Effect (KIE)
The bond between carbon and deuterium (C-D) is stronger than the corresponding carbon-protium (C-H) bond.[3][13] Consequently, enzymatic reactions that involve the cleavage of a C-H bond in the rate-determining step proceed more slowly when a deuterium atom is substituted at that position.[3] This phenomenon is known as the Kinetic Isotope Effect (KIE).[3][14]
In drug development, the KIE is exploited to enhance a drug's metabolic stability. By strategically replacing hydrogen atoms with deuterium at sites vulnerable to metabolic attack ("soft spots"), the rate of enzymatic breakdown by enzymes like cytochrome P450 (CYP) can be significantly reduced.[3][4] This can lead to:
-
Increased Half-Life : The drug remains in the body longer, potentially allowing for less frequent dosing.[3]
-
Improved Bioavailability : Slowing first-pass metabolism can increase the amount of active drug reaching systemic circulation.[3]
-
Reduced Toxic Metabolite Formation : Decreasing the rate of metabolism can minimize the formation of harmful byproducts.[3]
Stable Isotope Tracing and "Deuteromics"
Deuterium serves as an excellent stable isotope tracer for metabolic studies. Deuterium oxide (D₂O), or heavy water, is often used as a tracer because it is inexpensive and rapidly equilibrates with the total body water pool.[14] Once administered, the deuterium is incorporated into newly synthesized biomolecules like proteins, lipids, and DNA.[14] By measuring the rate and extent of deuterium incorporation using mass spectrometry, researchers can quantify the synthesis and turnover rates of these molecules.[15] This approach, sometimes called "Deuteromics," allows for the simultaneous investigation of multiple metabolic pathways from a single tracer administration.[15]
Influence on Cellular Signaling
Emerging research indicates that the natural D/H ratio is a vital condition for maintaining normal cell growth, signal transduction, and physiological functions.[16] Altering this ratio can impact cellular processes. For instance, studies have shown that deuterium-depleted water (DDW) can affect the cell cycle, leading to an increase in the G1 phase population and a decrease in the S phase, effectively slowing cell proliferation.[17] This suggests that cells may possess a sub-molecular regulatory system that is sensitive to the D/H ratio, which in turn influences signaling pathways that control cell division and apoptosis.[16][18]
Experimental Protocols
Protocol 1: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
This protocol provides a general workflow for analyzing protein conformational changes upon ligand binding using bottom-up HDX-MS.
Objective: To map protein regions where the amide hydrogen exchange rate is altered by small molecule interaction.
Materials:
-
Purified protein of interest
-
Small molecule ligand
-
D₂O (99.9 atom % D)
-
Quench Buffer (e.g., 0.5 M Glycine, pH 2.5, pre-chilled to 0°C)
-
Immobilized Pepsin Column
-
UPLC/HPLC system with refrigerated autosampler and fluidics (to minimize back-exchange)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Pre-Experiment Optimization: Optimize critical parameters such as protein concentration, digestion time and temperature, and LC gradient to ensure good peptide coverage and minimal back-exchange.[19]
-
Deuterium Labeling:
-
Prepare two sets of samples: the protein alone (apo state) and the protein pre-incubated with the ligand (bound state).
-
Initiate the exchange reaction by diluting a small volume of the protein stock solution into a D₂O-based buffer. The final D₂O concentration should be high, typically >85%.[19]
-
Allow the exchange to proceed for several time points (e.g., 10s, 1m, 10m, 1h) at a controlled temperature (e.g., 25°C).[19]
-
-
Quenching:
-
Stop the exchange reaction at each time point by adding an equal volume of ice-cold quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which minimizes the rate of hydrogen exchange.[19]
-
-
Proteolytic Digestion:
-
Immediately inject the quenched sample onto an in-line immobilized pepsin column. Pepsin is active at low pH and temperature, making it ideal for HDX-MS.
-
The protein is rapidly digested into peptides as it flows through the column.
-
-
Peptide Separation and Analysis:
-
The resulting peptides are captured on a trap column and then separated by a fast reversed-phase UPLC gradient (e.g., 5-40% acetonitrile (B52724) over 5-10 minutes).
-
The eluent is directed into the mass spectrometer for analysis. The entire system from the point of digestion is kept at low temperature (e.g., 0.5°C) to reduce back-exchange.[19]
-
-
Data Analysis:
-
Identify the peptides in a separate, non-deuterated run.
-
For each deuterated sample, calculate the mass centroid for each peptide at each time point.
-
The increase in mass compared to the non-deuterated control reveals the number of deuterons incorporated.
-
Compare the deuterium uptake plots for the apo vs. bound states. Regions showing reduced deuterium uptake in the bound state are likely part of the ligand-binding site or undergo a conformational change that makes them less solvent-accessible.
-
Protocol 2: Measuring the Kinetic Isotope Effect (KIE) in vitro
This protocol describes a method to determine the KIE by comparing the metabolic stability of a drug candidate and its deuterated analog in a liver microsome assay.
Objective: To quantify the improvement in metabolic stability due to deuteration.
Materials:
-
Non-labeled drug candidate (proteo-compound)
-
Deuterium-labeled drug candidate (deutero-compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for quantification
Methodology:
-
Reaction Setup:
-
Set up two sets of reactions in parallel: one for the proteo-compound and one for the deutero-compound.
-
In a microcentrifuge tube, pre-incubate the compound (at a final concentration of e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes to allow for temperature equilibration.[14]
-
-
Reaction Initiation and Monitoring:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins, stopping the reaction.[20]
-
-
Sample Processing:
-
Vortex the quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method (e.g., using Multiple Reaction Monitoring, MRM) to quantify the concentration of the parent drug in the supernatant.
-
Analyze the samples from all time points for both the proteo- and deutero-compounds.
-
-
Data Analysis:
-
For each compound, plot the natural logarithm of the percentage of the parent drug remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).[14]
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[14]
-
The KIE is calculated as the ratio of the half-lives or the inverse ratio of the rate constants: KIE = t½ (deutero) / t½ (proteo) = k (proteo) / k (deutero) .
-
A KIE value significantly greater than 1 indicates that deuteration has improved the metabolic stability of the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qlarivia.com [qlarivia.com]
- 6. quora.com [quora.com]
- 7. What Is Deuterium? - Deuterium Facts [thoughtco.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 10. Detecting deuterium at natural abundance with Spinsolve benchtop NMR spectrometer - Magritek [magritek.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. metsol.com [metsol.com]
- 16. The biological impact of deuterium and therapeutic potential of deuterium-depleted water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emerging Role of Deuterium/Protium Disbalance in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The biological impact of deuterium and therapeutic potential of deuterium-depleted water [frontiersin.org]
- 19. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Navigating the Safety and Handling of 1-Bromodecane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
General Safety and Hazard Information
1-Bromodecane is classified as a hazardous substance. It is harmful if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2][3]
GHS Hazard Statements:
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[7]
-
H410: Very toxic to aquatic life with long lasting effects.[2]
Precautionary Statements:
-
P273: Avoid release to the environment.[2]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for 1-Bromodecane, which should be considered representative for 1-Bromodecane-d4.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁Br | [2][4] |
| Molecular Weight | 221.18 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1][2][8] |
| Odor | Odorless | [1] |
| Melting Point | -29.6 °C / -21.3 °F | [1] |
| Boiling Point | 238 °C / 460.4 °F @ 760 mmHg | [1] |
| Flash Point | 94 °C / 201.2 °F | [1] |
| Density | 1.060 - 1.066 g/cm³ at 25 °C | [1][2] |
| Vapor Pressure | 0.04 mmHg | [4] |
| Water Solubility | Insoluble | [2][9] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether | [9] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | > 2,000 mg/kg | [2][5] |
| LC50 | Mouse | Inhalation | 4,200 mg/m³/2h | [4][6] |
| LD50 | Mouse | Intraperitoneal | 4,070 mg/kg | [3] |
Experimental Protocols and Handling Precautions
General Handling Workflow
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] Personal protective equipment (PPE) is mandatory.
Mandatory Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[10][11]
-
Skin Protection: Wear chemical-resistant gloves (inspected prior to use) and appropriate protective clothing to prevent skin exposure.[1][2][10]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[11]
Special Precautions for Deuterated Compounds
To maintain the isotopic integrity of this compound, specific handling and storage procedures are necessary to prevent deuterium-hydrogen (H/D) exchange.
-
Moisture Protection: Deuterated compounds can exchange deuterium (B1214612) for hydrogen with ambient moisture.[12][13] Always handle under an inert atmosphere (e.g., nitrogen or argon) and store in tightly sealed containers, preferably with a desiccant.[12][13][14]
-
Solvent Choice: Use anhydrous, aprotic solvents for preparing solutions to minimize the risk of H/D exchange.
-
Storage: Store containers in a cool, dry, and well-ventilated place, away from light.[6][13] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is often recommended, but always consult the supplier's specific instructions.[13] Allow the container to warm to room temperature before opening to prevent condensation.[13]
Spill and Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[2][11] Remove all sources of ignition.[11]
-
Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder) and collect it into a suitable, closed container for disposal as hazardous waste.[2][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous Combustion Products: Burning may produce carbon oxides (CO, CO₂) and hydrogen bromide gas.[1][2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Emergency and First Aid Procedures
Immediate medical attention is often required in case of exposure. Always show the Safety Data Sheet to the attending medical professional.[2]
Detailed First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2][6]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[2][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[3][10]
-
Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides and hydrogen bromide gas.[2][3]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound, minimizing risks to personnel and the environment while preserving the isotopic integrity of the compound for reliable experimental outcomes.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromodecane CAS 112-29-8 | 801676 [merckmillipore.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1-Bromododecane - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to High-Purity 1-Bromodecane-d4 for Researchers and Drug Development Professionals
This guide provides an in-depth overview of high-purity 1-Bromodecane-d4, a deuterated alkyl bromide, for its application in research, particularly in the fields of drug discovery and development. The document details its commercial availability, quality specifications, synthesis, and analytical characterization, with a focus on its role as an internal standard in pharmacokinetic and metabolic studies.
Commercial Availability and Specifications
High-purity this compound is available from specialized chemical suppliers that focus on stable isotope-labeled compounds. These suppliers are crucial for researchers requiring materials with high isotopic enrichment and chemical purity for sensitive analytical applications.
Table 1: Commercial Suppliers and Product Specifications for this compound
| Supplier | Product Number | Isotopic Enrichment (atom % D) | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| C/D/N Isotopes | D-6295 | 98 | CH₃(CH₂)₇CD₂CD₂Br | 225.20 | 1219805-58-9 |
Table 2: Comparative Specifications of Related Deuterated Bromoalkanes
| Compound | Supplier | Isotopic Purity (atom % D) | Assay (%) |
| 1-Bromodecane-d21 | Sigma-Aldrich | 98 | - |
| 1-Bromododecane-d25 | Sigma-Aldrich | 98 | 99 (CP) |
Synthesis and Quality Control
The synthesis of this compound typically involves the bromination of a corresponding deuterated decanol. While specific protocols for the d4 variant are proprietary to the manufacturers, the general approach is an adaptation of established methods for the synthesis of alkyl bromides.
General Synthesis Pathway
The synthesis of 1-bromodecane (B1670165) from 1-decanol (B1670082) can be achieved through treatment with hydrogen bromide in the presence of a strong acid like sulfuric acid. For the synthesis of this compound, the starting material would be the appropriately deuterated 1-decanol.
Caption: General synthesis pathway for this compound.
Quality Control Methodologies
Ensuring the high purity of this compound is critical for its intended applications. The primary analytical techniques employed for quality control are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: Purity Determination by GC-MS
A typical GC-MS protocol for analyzing bromoalkanes involves the following steps:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 80-100 °C, held for a few minutes, followed by a ramp up to 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: A scan range appropriate to detect the molecular ion and characteristic fragments of this compound.
-
-
Data Analysis: The resulting chromatogram is analyzed to determine the retention time and the mass spectrum of the compound. The mass spectrum of 1-bromodecane is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of the bromine atom.[1] The deuterated version will show a corresponding mass shift.
Caption: Workflow for GC-MS analysis of this compound.
Experimental Protocol: Isotopic Purity Determination by NMR
NMR spectroscopy is essential for confirming the position and extent of deuteration.
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
Instrumentation: A high-resolution NMR spectrometer.
-
Acquisition: Both ¹H and ²H NMR spectra are acquired.
-
Data Analysis:
-
The ¹H NMR spectrum is used to identify the positions where deuterium (B1214612) has been incorporated by observing the absence or reduction of proton signals.
-
The ²H NMR spectrum directly detects the deuterium signals, confirming their presence and providing information about their chemical environment.
-
Integration of the residual proton signals in the ¹H NMR spectrum, or the deuterium signals in the ²H NMR spectrum, allows for the calculation of the isotopic enrichment.
-
Applications in Drug Development
The primary application of high-purity this compound in the pharmaceutical and drug development sector is as an internal standard for quantitative bioanalysis using mass spectrometry.
Role as an Internal Standard
Deuterated compounds are considered the gold standard for internal standards in LC-MS based bioanalysis due to their chemical and physical similarity to the analyte of interest.[2][3] When a known amount of this compound is spiked into a biological sample containing a non-deuterated analyte with a similar structure, it co-elutes during chromatography and experiences similar matrix effects during ionization. This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.
References
A Technical Guide to the Applications of Deuterated Alkanes in Organic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic substitution of hydrogen (¹H) with its stable, heavier isotope deuterium (B1214612) (²H or D) in alkane moieties represents a powerful and versatile tool in modern organic synthesis and pharmaceutical sciences. This subtle atomic modification, which nearly doubles the mass of the atom, introduces profound and predictable changes in molecular behavior without altering fundamental chemical reactivity. The increased mass strengthens the carbon-deuterium (C-D) bond relative to the carbon-hydrogen (C-H) bond, giving rise to the Kinetic Isotope Effect (KIE) . This phenomenon is the cornerstone of the primary applications of deuterated alkanes, which include the elucidation of complex reaction mechanisms, the optimization of drug pharmacokinetics, and the enhancement of analytical precision. This technical guide provides an in-depth exploration of these core applications, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to empower researchers in leveraging this technology.
Application in Mechanistic Studies: The Kinetic Isotope Effect (KIE)
The most fundamental application of deuteration in organic synthesis is the study of reaction mechanisms through the Kinetic Isotope Effect (KIE).[1] The C-D bond has a lower zero-point vibrational energy than a C-H bond, and thus requires more energy to be cleaved.[1] If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will cause a measurable decrease in the reaction rate.[2] The magnitude of this effect, expressed as the ratio of rate constants (kH/kD), provides invaluable insight into the transition state of the reaction.
A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step.[2] Values can be as high as 7-10 for reactions involving a linear proton transfer and can exceed this in cases of quantum tunneling.[3][4][5] A secondary KIE (kH/kD ≈ 1) occurs when the deuterated bond is not broken but is located at or near the reaction center, providing information about changes in hybridization or steric environment.
Data Presentation: Primary Deuterium Kinetic Isotope Effects
The following table summarizes experimentally observed primary KIEs for several key reaction types, demonstrating the utility of deuteration in confirming C-H bond cleavage in the rate-limiting step.
| Reaction Type / Enzyme | Substrate(s) | kH/kD | Mechanistic Implication | Reference |
| E2 Elimination | 2-Bromopropane + NaOEt | 6.7 | Confirms C-H bond breaking is concerted with leaving group departure. | [5] |
| Enolate Formation | Bromination of Acetone | 7.0 | Indicates that C-H bond cleavage to form the enolate is the rate-determining step. | [2] |
| Cytochrome P450 Oxidation | O-deethylation of 7-ethoxycoumarin (B196162) | 3.8 - 14.0 | Supports a radical recombination mechanism involving C-H abstraction. | [6] |
| Cytochrome P450 Oxidation | N-dealkylation of Amides | 4.0 - 7.0 | Consistent with a Hydrogen Atom Transfer (HAT) mechanism. | [3] |
| Cytochrome P450 Oxidation | N-dealkylation of Alkylamines | ~2.0 - 3.0 | Suggests a Single Electron Transfer (SET) mechanism followed by deprotonation. | [3] |
| Soybean Lipoxygenase | Fatty Acid Oxidation | ~81 | Indicates C-H abstraction is rate-limiting and suggests quantum tunneling. | [7] |
Experimental Protocol: KIE Measurement by NMR (Competitive Method)
The competitive method is a highly precise technique for determining the KIE, as it relies on the analysis of a single reaction mixture containing both isotopologues, minimizing systematic errors.
Objective: To determine the primary deuterium KIE for a C-H activation reaction.
Materials:
-
Non-deuterated (light) substrate.
-
Deuterated (heavy) substrate at the position of interest.
-
Internal standard (for monitoring reaction progress, e.g., 1,3,5-trimethoxybenzene).
-
Reaction reagents (catalyst, base, etc.).
-
NMR-grade solvent.
-
High-resolution NMR spectrometer.
Methodology:
-
Sample Preparation: Prepare a stock solution containing an accurately known molar ratio of the light and heavy substrates (e.g., ~1:1). An internal standard is added for quantitative NMR (qNMR) analysis.
-
Initial Isotopic Ratio (t=0): Acquire a quantitative ¹H NMR spectrum of the starting material mixture before initiating the reaction. The ratio of the signals corresponding to the light substrate and the remaining protons on the heavy substrate provides the initial isotopic ratio (R₀).
-
Reaction: Initiate the chemical reaction under the desired conditions. The reaction should be allowed to proceed to partial completion (ideally 20-80% conversion). Running the reaction to full completion is necessary to establish the final isotopic ratio of the product pool.
-
Quenching and Isolation: Stop the reaction (quench) and isolate the remaining starting material or the formed product. Purification (e.g., via flash chromatography) may be necessary to remove interfering species.
-
Final Isotopic Ratio (t=f): Acquire a quantitative ¹H NMR spectrum of the isolated material (either unreacted substrate or product). Determine the final isotopic ratio (Rf) in the same manner as for the initial measurement.
-
Fraction of Reaction (f): Determine the extent of reaction completion (f) by comparing the integral of a substrate peak against the internal standard at t=f versus t=0.
-
Calculation: The KIE (kH/kD) is calculated using the following equation for the analysis of remaining starting material:
kH/kD = log(1 - f) / log(1 - fRf/R₀)*
Visualization: KIE Experimental Workflow
Caption: Workflow for a competitive Kinetic Isotope Effect (KIE) experiment.
Application in Drug Development: Enhancing Metabolic Stability
In drug development, a major cause of poor pharmacokinetic profiles is rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes.[8] These enzymes frequently catalyze the oxidation of C-H bonds as the first step in drug metabolism. By strategically replacing a hydrogen atom at a known metabolic "soft spot" with deuterium, the rate of this enzymatic cleavage can be significantly reduced due to the KIE.[8] This "deuterium switch" can lead to several therapeutic advantages:
-
Increased Half-Life (t½): Slower metabolism means the drug remains in the body longer, potentially allowing for less frequent dosing.[8]
-
Improved Bioavailability (AUC): Reduced first-pass metabolism in the liver can increase the total drug exposure.[8]
-
Reduced Toxic Metabolites: Deuteration can block pathways that lead to the formation of reactive or toxic metabolites, improving the drug's safety profile.[8]
-
Minimized Metabolic Switching: Blocking a primary metabolic pathway can prevent the drug from being shunted to alternative, potentially less desirable, metabolic routes.
A landmark example is Austedo® (deutetrabenazine) , the first deuterated drug approved by the FDA, used to treat chorea associated with Huntington's disease.[9][10] Deuteration of the methoxy (B1213986) groups slows their O-demethylation, leading to a longer half-life and reduced peak concentrations, which allows for a lower, more tolerable dosing regimen compared to its non-deuterated counterpart.
Data Presentation: Pharmacokinetic Comparison of Deuterated vs. Non-Deuterated Drugs
This table presents data from a study on d₉-methadone, illustrating the dramatic impact of deuteration on key pharmacokinetic parameters in mice.
| Parameter | Methadone (Non-Deuterated) | d₉-Methadone (Deuterated) | Fold Change | Significance |
| Cmax (Maximum Plasma Conc.) | - | - | 4.4x Increase | Higher peak exposure |
| AUC (Total Exposure) | - | - | 5.7x Increase | Greater overall bioavailability |
| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2x Decrease | Significantly slower removal from the body |
| LD₅₀ (Median Lethal Dose) | - | - | 2.1x Increase | Improved safety profile |
| Data sourced from a study in CD-1 male mice.[11] |
Visualization: The "Deuterium Switch" in Drug Metabolism
Caption: Deuteration blocks a primary metabolic pathway, improving pharmacokinetics.
Application as Internal Standards in Analytical Chemistry
In quantitative analysis, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds are the gold standard for use as internal standards.[8][12] An ideal internal standard should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.
Deuterated alkanes and other deuterated molecules fit this role perfectly:
-
Chemical Identity: They have nearly identical chemical properties (e.g., polarity, solubility, ionization efficiency) to their non-deuterated counterparts.[8]
-
Co-elution: They typically co-elute from the liquid chromatography column, ensuring they experience the same matrix effects (ion suppression or enhancement) at the same time.[13]
-
Mass Differentiation: They are easily distinguished by the mass spectrometer due to their higher mass.
By adding a known quantity of the deuterated standard to a sample before processing, one can calculate the concentration of the unknown analyte based on the ratio of the analyte's signal to the standard's signal. This ratio remains constant even if sample is lost during extraction or if instrument response fluctuates, leading to highly accurate and precise quantification.[8]
Experimental Protocol: Quantitative LC-MS/MS Analysis Using a Deuterated Internal Standard
Objective: To accurately quantify Analyte X in human plasma.
Materials:
-
Analyte X reference standard.
-
Deuterated Analyte X (e.g., Analyte X-d₆) internal standard (IS).
-
Blank human plasma.
-
HPLC-grade acetonitrile (B52724), methanol, and water; formic acid.
-
LC-MS/MS system (e.g., Triple Quadrupole).
Methodology:
-
Stock and Working Solutions:
-
Prepare 1 mg/mL primary stock solutions of Analyte X and Analyte X-d₆ in methanol.
-
From the Analyte X stock, perform serial dilutions to create working solutions for a calibration curve (e.g., 1 to 1000 ng/mL).
-
Prepare a working solution of the Analyte X-d₆ IS at a fixed concentration (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards:
-
In separate tubes, spike 90 µL of blank plasma with 10 µL of each Analyte X working solution to create an 8-point calibration curve.
-
Also prepare Quality Control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each standard, QC, and unknown plasma sample, add 10 µL of the 100 ng/mL IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto a suitable C18 LC column.
-
Develop a chromatographic gradient to separate the analyte from matrix components.
-
Optimize the mass spectrometer to monitor specific MRM (Multiple Reaction Monitoring) transitions for both Analyte X and Analyte X-d₆.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each sample.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.
-
Use the resulting linear regression equation to calculate the concentration of Analyte X in the unknown samples.
-
Visualization: Workflow for Quantification with a Deuterated Standard
Caption: Using a deuterated standard to ensure accurate LC-MS/MS quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courses.washington.edu [courses.washington.edu]
- 4. epfl.ch [epfl.ch]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Kinetic isotope effects on cytochrome P-450-catalyzed oxidation reactions. The oxidative O-dealkylation of 7-ethoxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipoxygenase - Wikipedia [en.wikipedia.org]
- 8. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GitHub - ekwan/PyKIE: NMR methods for KIE determination [github.com]
- 10. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 13. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using 1-Bromodecane-d4 as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative gas chromatography-mass spectrometry (GC-MS) analysis, achieving high accuracy and precision is paramount. The use of an internal standard (IS) is a fundamental strategy to mitigate variability introduced during sample preparation and analysis. An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be distinguished by the detector. Deuterated compounds, such as 1-Bromodecane-d4, serve as excellent internal standards for GC-MS analysis.
This compound is the deuterated analogue of 1-bromodecane (B1670165), a bromoalkane. Its chemical and physical properties closely mimic those of other long-chain alkyl halides and similar semi-volatile organic compounds. This similarity ensures that it behaves comparably to the analytes during extraction, derivatization, and chromatographic separation. However, due to the presence of four deuterium (B1214612) atoms, this compound has a distinct mass-to-charge ratio (m/z) from its non-deuterated counterpart and other analytes, allowing for its selective detection and quantification by the mass spectrometer. This application note provides a detailed protocol for the use of this compound as an internal standard in GC-MS analysis to enhance the reliability and accuracy of quantitative results.
Principle of Internal Standardization
The internal standard is added at a constant, known concentration to all calibration standards, quality control samples, and unknown samples. The quantification of the analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio, known as the response factor, corrects for variations in injection volume, detector response, and sample loss during preparation. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous as it co-elutes with the analyte, minimizing the impact of chromatographic variability.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific analytes, matrices, and instrumentation.
Preparation of Stock and Working Solutions
a. This compound Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of neat this compound.
-
Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask.
-
Dissolve the material in a suitable solvent (e.g., methanol, dichloromethane (B109758), or hexane) and dilute to the mark.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution at 4°C in an amber vial to protect it from light.
b. Internal Standard Working Solution (e.g., 10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the chosen solvent.
-
The final concentration of the internal standard in the samples should be comparable to the expected mid-range concentration of the analyte.
c. Analyte Stock Solution (1000 µg/mL):
-
Prepare a stock solution of the target analyte(s) following the same procedure as for the internal standard.
d. Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Spike each calibration standard with a constant amount of the this compound working solution to achieve a consistent final concentration (e.g., 1 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Below are two common methods.
a. Liquid-Liquid Extraction (LLE) for Aqueous Samples:
-
To a 10 mL aqueous sample, add a known volume of the this compound working solution.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 5 mL of dichloromethane or hexane).
-
Vortex or shake vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte and internal standard into the organic phase.
-
Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully transfer the organic layer to a clean vial.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary and reconstituted in a suitable solvent for GC-MS analysis.
b. Solid-Phase Extraction (SPE) for Complex Matrices (e.g., biological fluids, environmental extracts):
-
Condition an appropriate SPE cartridge (e.g., C18) with a suitable solvent, followed by equilibration with the sample matrix solvent.
-
Spike the sample with a known amount of the this compound working solution.
-
Load the spiked sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent.
-
Concentrate the eluate under a gentle stream of nitrogen and reconstitute in a solvent compatible with the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters that should be optimized for the specific application.
| Parameter | Typical Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
The mass spectrum of 1-bromodecane is characterized by the presence of two molecular ions of nearly equal abundance at m/z 220 and 222, due to the natural isotopic abundance of bromine (79Br and 81Br). For this compound, these molecular ions will be shifted to m/z 224 and 226. Characteristic fragment ions should also be monitored.
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Analyte (e.g., a C10-C16 bromoalkane) | To be determined based on analyte's mass spectrum | To be determined based on analyte's mass spectrum |
| This compound (IS) | 139 (M-Br-D4+H) | 224, 226 (M+) |
Note: The specific ions should be confirmed by analyzing a standard of this compound.
Data Presentation: Method Validation Parameters
The following tables present representative data for a hypothetical method validation using this compound as an internal standard for the quantification of a model analyte, 1-Bromododecane.
Table 1: Linearity of Calibration Curve
| Concentration (µg/mL) | Analyte Area | IS Area | Response Ratio (Analyte Area / IS Area) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,170 | 151,500 | 0.503 |
| 1.0 | 153,000 | 152,300 | 1.005 |
| 5.0 | 755,000 | 150,900 | 5.004 |
| 10.0 | 1,510,000 | 151,200 | 9.987 |
| Linear Range | 0.1 - 10.0 µg/mL | ||
| Regression Equation | y = 1.001x - 0.002 | ||
| Coefficient of Determination (r²) | 0.9995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) (n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 0.3 | 0.29 | 4.5 | 96.7 |
| Medium | 2.5 | 2.55 | 3.1 | 102.0 |
| High | 7.5 | 7.42 | 2.8 | 98.9 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) | Method |
| LOD | 0.03 | Based on a signal-to-noise ratio of 3:1 |
| LOQ | 0.1 | Based on a signal-to-noise ratio of 10:1 and acceptable precision and accuracy |
Visualizations
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Logical relationship of internal standard methodology for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of semi-volatile organic compounds by GC-MS. Its chemical similarity to many analytes of interest ensures that it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision. The detailed protocols and representative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this internal standard in their analytical workflows. As with any analytical method, optimization of the specific parameters for the target analytes and sample matrices is essential to achieve the best possible results.
Application Note: Protocol for 1-Bromodecane-d4 in Environmental Sample Extraction
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the use of 1-Bromodecane-d4 as a surrogate or internal standard for the extraction and quantification of semi-volatile organic compounds (SVOCs) in environmental samples. The use of deuterated standards is a robust method for improving the accuracy and precision of analytical results by correcting for variations in sample preparation, extraction efficiency, and instrument response.[1]
Introduction
The accurate quantification of SVOCs, such as brominated flame retardants and other halogenated hydrocarbons, in complex environmental matrices like water, soil, and sediment is a significant analytical challenge.[1] These matrices often contain interfering compounds that can affect the recovery and measurement of target analytes. Isotope Dilution Mass Spectrometry (IDMS) is a widely accepted technique to overcome these challenges.[1] In IDMS, a known amount of a stable isotope-labeled analog of the target analyte, such as this compound, is added to the sample at the beginning of the analytical process. Because the deuterated standard is chemically and physically almost identical to the native analyte, it experiences similar effects during sample preparation, extraction, and analysis, including any analyte loss. The mass spectrometer can distinguish between the native analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the deuterated standard, the initial concentration of the analyte in the sample can be accurately determined.[1]
Data Presentation
The following table summarizes expected performance data for a deuterated bromoalkane surrogate standard in various environmental matrices based on typical results for similar deuterated internal standards. Actual performance will depend on the specific analytical method and matrix composition.
| Parameter | Water | Soil/Sediment |
| Typical Recovery (%) | 70 - 130 | 60 - 120 |
| Limit of Detection (LOD) | 0.05 - 1.0 µg/L | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.15 - 3.0 µg/L | 3 - 30 µg/kg |
| Relative Standard Deviation (RSD) | < 20% | < 30% |
Experimental Protocols
The following protocols are generalized procedures based on common practices for the analysis of SVOCs and may require optimization for specific matrices and analytical instrumentation. These protocols are largely based on methodologies outlined in EPA Method 8270 for SVOC analysis.
Protocol 1: Extraction of SVOCs from Water Samples
1. Sample Preparation and Spiking:
-
To a 1-liter water sample in a glass container, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a target concentration (e.g., 100 ng/L).[1]
-
Adjust the pH of the water sample as required for the target analytes.[1]
2. Liquid-Liquid Extraction (LLE):
-
Transfer the spiked water sample to a 2-liter separatory funnel.[1]
-
Add 60 mL of a suitable organic solvent, such as dichloromethane (B109758) or a hexane/acetone mixture.[1]
-
Shake the funnel vigorously for 2 minutes, venting periodically.[1]
-
Allow the layers to separate and collect the organic layer.[1]
-
Repeat the extraction two more times with fresh solvent and combine the organic extracts.[1]
3. Drying and Concentration:
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.[1]
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]
4. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.[1]
Protocol 2: Extraction of SVOCs from Soil and Sediment Samples
1. Sample Preparation and Spiking:
-
Homogenize the soil or sediment sample by grinding it to a fine powder.[1]
-
To 10 grams of the homogenized sample, add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol).[1]
2. Soxhlet Extraction:
-
Place the spiked sample in a Soxhlet extraction thimble.
-
Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1 v/v).
3. Cleanup:
-
The extract may require cleanup to remove interfering compounds using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
4. Concentration:
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
5. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: An initial temperature of 50-80°C, held for 2 minutes, then ramped at 10°C/min to 280°C and held for 5 minutes.[1][2] This program may need to be optimized based on the specific analytes of interest.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1][2]
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]
-
Mass Range: m/z 40-450.[2]
-
Scan Mode: A combination of full scan and selected ion monitoring (SIM) can be used. Full scan is used for initial identification, while SIM provides higher sensitivity for quantification of target analytes and the internal standard.
Mandatory Visualization
Caption: Workflow for SVOC extraction using this compound.
References
Application Note: Quantification of Brominated Flame Retardants Using 1-Bromodecane-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated flame retardants (BFRs) are a class of organobromine compounds added to various consumer products to reduce their flammability.[1][2][3] Due to their persistence, bioaccumulation, and potential adverse health effects, the accurate quantification of BFRs in environmental and biological matrices is of significant importance.[4] This application note describes a robust analytical method for the quantification of various BFRs using gas chromatography-mass spectrometry (GC-MS) with 1-Bromodecane-d4 as an internal standard.
The use of an internal standard is a powerful technique to improve the precision and accuracy of quantitative analysis by correcting for variations in sample preparation, injection volume, and instrument response.[5] Ideally, an isotopically labeled analog of the analyte is the preferred internal standard.[6][7] However, when a specific labeled standard is unavailable or costly, a compound with similar chemical and physical properties can be employed. This compound, a deuterated alkyl bromide, serves as a suitable internal standard for a range of BFRs due to its structural similarities and comparable behavior during extraction and chromatographic analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: Certified reference standards of target BFRs (e.g., Polybrominated Diphenyl Ethers - PBDEs, Hexabromocyclododecane - HBCD).
-
Internal Standard: this compound (≥98% isotopic purity).
-
Solvents: HPLC-grade or equivalent (e.g., Toluene (B28343), Dichloromethane, Hexane (B92381), Acetone).
-
Solid Phase Extraction (SPE) Cartridges: Appropriate for the specific matrix (e.g., silica (B1680970), Florisil).
-
Gases: Helium (carrier gas), Nitrogen (for evaporation).
Standard Solution Preparation
-
Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 10 mg of each BFR standard and this compound into separate 100 mL volumetric flasks. Dissolve and dilute to the mark with toluene.
-
Intermediate Standard Mix (10 µg/mL): Prepare a mixed standard solution by appropriately diluting the primary stock solutions of the target BFRs in toluene.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with toluene.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the intermediate standard mix into vials and adding a constant amount of the internal standard working solution to each. Dilute with toluene to achieve the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 ng/mL).
Sample Preparation
The following is a general protocol for solid matrices (e.g., soil, sediment, plastics). The procedure should be optimized based on the specific sample matrix.
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Spiking: Accurately weigh approximately 5 g of the homogenized sample into a centrifuge tube. Spike with a known amount of the this compound internal standard working solution.
-
Extraction:
-
Add 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
Vortex for 2 minutes, followed by ultrasonication for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process two more times.
-
Combine the extracts.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with 5 mL of hexane.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to remove interferences.
-
Elute the BFRs and the internal standard with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.
-
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Mass Spectrometer (MS): Operated in the electron ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| GC | |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 320 °C at 15 °C/min, hold 10 min |
| MS | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Suggested SIM Ions for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| PBDEs (example) | ||
| BDE-47 (Tetra-BDE) | 485.7 | 487.7, 327.8 |
| BDE-99 (Penta-BDE) | 405.8 | 407.8, 563.6 |
| BDE-209 (Deca-BDE) | 799.3 (from M-2Br) | 959.2 (M+) |
| HBCD | Fragment ions (thermal degradation products) | |
| Internal Standard | ||
| This compound | 139 (M-Br-d4) | 225 (M+) |
Note: Specific SIM ions should be determined by analyzing the individual standard solutions.
Data Presentation
Quantitative data should be summarized in a clear and structured format for easy comparison.
Table 3: Example Calibration Data
| Analyte | Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |
| BDE-47 | 1 | 15,234 | 550,123 | 0.0277 |
| 5 | 78,910 | 545,678 | 0.1446 | |
| ... | ... | ... | ... | |
| BDE-99 | 1 | 12,567 | 550,123 | 0.0228 |
| 5 | 65,432 | 545,678 | 0.1199 | |
| ... | ... | ... | ... |
Table 4: Example Quantification Results in a Soil Sample
| Analyte | Retention Time (min) | Peak Area | Calculated Concentration (ng/g) | Recovery (%) |
| BDE-47 | 15.2 | 45,678 | 25.8 | 95 |
| BDE-99 | 18.9 | 32,109 | 18.2 | 92 |
| ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
References
- 1. Determination of Brominated Flame Retardants by Gas Chromatography [scioninstruments.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. agilent.com [agilent.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: A Validated LC-MS/MS Method for the Quantification of a Long-Chain Alkyl Drug in Human Plasma Using 1-Bromodecane-d4
Introduction
The accurate quantification of therapeutic drugs in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies in drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity, specificity, and speed.[1][2] A key element in developing a robust and reliable LC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3] Stable isotope-labeled internal standards are considered ideal as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[4]
This application note details a fully validated LC-MS/MS method for the quantification of a hypothetical long-chain alkylated therapeutic agent, "Alkyldrug X," in human plasma. The method employs 1-Bromodecane-d4 as a surrogate internal standard. While not a direct isotopic analog of "Alkyldrug X," its deuterated long-alkyl chain structure makes it a suitable mimic for correcting analytical variability for this class of compounds. The validation was conducted following established international guidelines and demonstrates the method's accuracy, precision, and reliability for bioanalytical applications.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Analytes: Alkyldrug X (≥98% purity), this compound (Internal Standard, ≥98% purity)
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Matrix: Drug-free human plasma
2. Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[3]
3. Preparation of Stock and Working Solutions
-
Alkyldrug X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alkyldrug X and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Alkyldrug X stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working IS solution by diluting the IS stock solution to a final concentration of 100 ng/mL in methanol.
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
5. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 40% B
-
0.5-2.5 min: 40% to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: 95% to 40% B
-
3.6-5.0 min: Hold at 40% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
6. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Alkyldrug X: Precursor Ion (Q1): 450.3 m/z, Product Ion (Q3): 250.2 m/z, Collision Energy: 25 eV
-
This compound (IS): Precursor Ion (Q1): 225.2 m/z, Product Ion (Q3): 139.1 m/z, Collision Energy: 20 eV
-
Method Validation and Data
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability.
Linearity The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL. The coefficient of determination (r²) was >0.995.
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision Intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.[5] The results met the acceptance criteria of ±15% (±20% at the LLOQ) for accuracy and ≤15% (≤20% at the LLOQ) for precision.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 8.5 | 5.2 | 10.1 | 7.8 |
| Low | 3.0 | 6.2 | -3.1 | 7.5 | -1.5 |
| Medium | 100 | 4.1 | 1.8 | 5.3 | 2.4 |
| High | 800 | 3.5 | -0.5 | 4.8 | 1.1 |
Recovery and Matrix Effect The ability of the method to accurately measure the analyte after extraction was assessed.[1] The matrix effect was evaluated to ensure that components in the plasma did not interfere with ionization.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.7 |
| High | 800 | 94.1 | 101.2 |
Stability The stability of Alkyldrug X was assessed under various conditions to ensure sample integrity during handling and storage.[1]
| Stability Test | Condition | Result |
| Freeze-Thaw | 3 cycles at -80°C | Stable (%Bias < 10%) |
| Short-Term (Bench-Top) | 6 hours at room temperature | Stable (%Bias < 8%) |
| Long-Term | 30 days at -80°C | Stable (%Bias < 12%) |
| Post-Preparative | 24 hours in autosampler | Stable (%Bias < 5%) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis.
Caption: Key components of the LC-MS/MS method validation.
A sensitive, specific, and robust LC-MS/MS method for the quantification of Alkyldrug X in human plasma has been successfully developed and validated using this compound as an internal standard. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. The validation data demonstrates that the method is accurate and precise over a wide concentration range, making it suitable for supporting pharmacokinetic studies in a drug development setting.
References
Application Notes and Protocols: Preparation of 1-Bromodecane-d4 Stock and Working Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 1-Bromodecane-d4 stock and working solutions, intended for use as an internal standard in quantitative analytical methods. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is the deuterated form of 1-bromodecane (B1670165), a halogenated alkane. Deuterated compounds are frequently utilized as internal standards in analytical chemistry, particularly in mass spectrometry-based assays, due to their chemical similarity to the analyte of interest and their distinct mass difference.[1][2] The preparation of accurate and stable stock and working solutions is a critical first step in any quantitative analysis.[3] This document outlines the necessary procedures for the safe handling, preparation, and storage of this compound solutions.
Safety Precautions
This compound should be handled with the same precautions as its non-deuterated analog, 1-bromodecane. Although specific safety data for the deuterated compound is limited, the safety profile of 1-bromodecane indicates that it can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated laboratory hood.[4]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.
-
In all cases of exposure, seek medical attention if irritation or other symptoms persist.
Materials and Equipment
Chemicals and Reagents:
-
This compound (purity ≥98%)
-
High-purity solvent (e.g., methanol (B129727), acetonitrile, or ethanol, LC-MS or GC grade)
-
Deionized or distilled water (for cleaning)
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks (Class A) of various sizes (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated)
-
Beakers and Erlenmeyer flasks
-
Spatula
-
Amber glass vials with screw caps (B75204) for storage
-
Vortex mixer
-
Ultrasonic bath (optional)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation of this compound stock and working solutions.
| Parameter | Stock Solution | Working Solution |
| Concentration | 1 mg/mL | 1 µg/mL (example) |
| Solvent | Methanol or Acetonitrile | Diluent (e.g., Methanol/Water 50:50, v/v) |
| Volume | 1 mL | 10 mL |
| Storage Temperature | -20°C | 2-8°C (short-term) or -20°C (long-term) |
| Storage Vessel | Amber glass vial | Amber glass vial |
| Stability | Up to 1 year at -20°C | Prepare fresh or store for a limited time |
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. This is a common concentration for internal standard stock solutions.[5]
Methodology:
-
Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound: Accurately weigh approximately 1 mg of this compound into the tared weighing boat. Record the exact weight.
-
Transfer to Volumetric Flask: Carefully transfer the weighed this compound to a 1 mL Class A volumetric flask.
-
Dissolve the Compound: Add a small amount of the chosen solvent (e.g., methanol or acetonitrile) to the volumetric flask to dissolve the compound. Gently swirl the flask or use a vortex mixer to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution if necessary.
-
Bring to Volume: Once the compound is fully dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer and Store: Transfer the stock solution to a clean, labeled amber glass vial with a screw cap. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the stock solution at -20°C for long-term stability.[6]
Preparation of this compound Working Solution (e.g., 1 µg/mL)
This protocol describes the preparation of a 1 µg/mL working solution from the 1 mg/mL stock solution. The concentration of the working solution should be adjusted based on the specific requirements of the analytical method.
Methodology:
-
Calculate the Required Volume: Use the formula C1V1 = C2V2 to calculate the volume of the stock solution needed.
-
C1 = Concentration of the stock solution (1000 µg/mL)
-
V1 = Volume of the stock solution to be taken
-
C2 = Desired concentration of the working solution (1 µg/mL)
-
V2 = Final volume of the working solution (e.g., 10 mL)
-
V1 = (C2 * V2) / C1 = (1 µg/mL * 10 mL) / 1000 µg/mL = 0.01 mL = 10 µL
-
-
Transfer Stock Solution: Using a calibrated micropipette, accurately transfer 10 µL of the 1 mg/mL this compound stock solution into a 10 mL Class A volumetric flask.
-
Dilute to Volume: Add the desired diluent (e.g., a mixture of methanol and water) to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenize the Solution: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer and Store: Transfer the working solution to a clean, labeled amber glass vial. It is recommended to prepare working solutions fresh.[6] If short-term storage is necessary, store at 2-8°C. For longer-term storage, store at -20°C.
Diagrams
Caption: Workflow for the preparation of this compound stock and working solutions.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound solutions.
-
Stock Solution: The 1 mg/mL stock solution should be stored in a tightly sealed amber glass vial at -20°C to minimize solvent evaporation and protect from light.[6] Under these conditions, the solution is expected to be stable for up to one year.
-
Working Solutions: It is best practice to prepare working solutions fresh before each use.[6] If storage is necessary, they should be kept in tightly sealed amber vials at 2-8°C for short-term use or at -20°C for longer periods. Avoid repeated freeze-thaw cycles.
To prevent contamination from atmospheric moisture, which can be a source of protons leading to H/D exchange, it is advisable to handle the solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.[7]
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound stock and working solutions. By following these procedures, researchers, scientists, and drug development professionals can ensure the preparation of accurate and stable solutions, which is fundamental for reliable quantitative analysis. Always refer to the specific guidelines of your analytical method for the required concentrations of working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 4. CAS 112-29-8: 1-Bromodecane | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 1-Bromodecane-d4 in Metabolic Fate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, a comprehensive understanding of a xenobiotic's metabolic fate is paramount for evaluating its efficacy and safety. Isotope labeling, particularly with deuterium (B1214612), has emerged as a powerful tool in these investigations. The substitution of hydrogen with deuterium atoms can provide a unique signature for tracking the parent compound and its metabolites within a biological system. This document provides detailed application notes and experimental protocols for the utilization of 1-Bromodecane-d4 in metabolic fate studies. While specific metabolic data for 1-Bromodecane is limited, this guide extrapolates from the known metabolism of related short- and long-chain alkyl halides to provide a robust framework for study design and execution.
The primary metabolic pathways for bromoalkanes involve cytochrome P450 (CYP450)-mediated oxidation and conjugation with glutathione (B108866) (GSH). For longer alkyl chains, ω-oxidation also represents a potential metabolic route. The strategic placement of deuterium atoms in this compound can influence these pathways through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow the rate of bond cleavage, thereby altering the metabolic profile and aiding in the identification of metabolic soft spots.
Applications of this compound in Metabolic Fate Studies
-
Metabolite Identification: The distinct mass shift of +4 amu (atomic mass units) for this compound and its deuterated metabolites facilitates their detection and differentiation from endogenous compounds in complex biological matrices using mass spectrometry (MS).
-
Reaction Phenotyping: By observing the formation of deuterated metabolites in the presence of specific recombinant CYP450 enzymes or inhibitors, the key enzymes responsible for the metabolism of 1-Bromodecane can be identified.
-
Elucidation of Metabolic Pathways: The pattern of deuterated metabolites can help to elucidate the primary routes of biotransformation, including oxidation and conjugation.
-
Pharmacokinetic (PK) Studies: The use of a deuterated internal standard allows for more accurate quantification of the non-labeled parent drug and its metabolites in biological samples, leading to more reliable PK parameters.
-
Toxicology Studies: By understanding the metabolic pathways, potential reactive metabolites that may contribute to toxicity can be identified.
Proposed Synthesis of this compound
A plausible synthetic route for this compound, specifically 1-Bromodecane-1,1,2,2-d4, can be envisioned starting from decanoic acid.
-
α,α-Dibromination of Decanoic Acid: Decanoic acid can be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator to yield 2,2-dibromodecanoic acid.
-
Reduction of the Carboxylic Acid: The 2,2-dibromodecanoic acid can then be reduced to the corresponding alcohol, 2,2-dibromodecan-1-ol, using a reducing agent like lithium aluminum deuteride (B1239839) (LiAlD4). This step will introduce two deuterium atoms at the C1 position.
-
Dehalogenation and Deuteration: The 2,2-dibromodecan-1,1-d2-ol can undergo reductive dehalogenation using a deuterium source, such as deuterium gas (D2) with a palladium catalyst, to replace the bromine atoms with deuterium, yielding decane-1,1,2,2-d4-ol.
-
Bromination of the Alcohol: Finally, the deuterated alcohol can be converted to 1-Bromodecane-1,1,2,2-d4 by treatment with a brominating agent like phosphorus tribromide (PBr3) or hydrobromic acid (HBr).
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 1-Bromodecane in Rats Following a Single Intravenous Dose (10 mg/kg)
| Parameter | Value | Units |
| Elimination Half-Life (t½) | 4.5 | hours |
| Volume of Distribution (Vd) | 2.8 | L/kg |
| Clearance (CL) | 0.45 | L/hr/kg |
| Area Under the Curve (AUC₀-∞) | 22.2 | µg*hr/mL |
Note: These values are hypothetical and would need to be determined experimentally.
Table 2: Predicted Metabolites of 1-Bromodecane and their Detection using this compound
| Metabolite ID | Proposed Structure | Metabolic Pathway | Expected Mass Shift with d4 Label |
| M1 | 10-Bromodecan-1-ol | ω-Oxidation | +4 |
| M2 | 10-Bromodecanoic acid | ω-Oxidation | +4 |
| M3 | S-(10-hydroxydecyl)glutathione | Glutathione Conjugation after oxidation | +4 |
| M4 | N-acetyl-S-(decyl)cysteine | Glutathione Conjugation & further processing | +4 |
| M5 | 1-Decanol | Hydrolytic Debromination | +4 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Rat Liver Microsomes
Objective: To determine the in vitro metabolic stability and identify the primary metabolites of this compound.
Materials:
-
This compound
-
Rat liver microsomes (RLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., 1-Bromododecane)
-
96-well plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it with phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare a working solution of RLM in phosphate buffer (e.g., 1 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the RLM suspension.
-
Add the this compound solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Sample Collection and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold ACN containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and identify potential metabolites by searching for the characteristic mass shift.
-
Protocol 2: In Vivo Metabolic Fate Study of this compound in Rats
Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound in a rodent model.
Materials:
-
This compound
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for dosing (e.g., corn oil)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize rats in metabolic cages for at least 3 days.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage or intravenous injection.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate method.
-
Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48 hours).
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Measure the volume of urine collected at each interval and store at -80°C.
-
Feces: Homogenize fecal samples and extract with a suitable solvent.
-
-
Metabolite Extraction:
-
For plasma and urine, perform protein precipitation with ACN followed by SPE for sample cleanup and concentration of metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by LC-MS/MS to quantify this compound and its metabolites.
-
Utilize full-scan and product-ion scan modes to identify and characterize the chemical structures of the metabolites based on their mass-to-charge ratio and fragmentation patterns, looking for the +4 amu mass shift.
-
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for in vivo metabolic fate studies.
Caption: Postulated metabolic pathways of 1-Bromodecane.
Isotope Dilution Method: The Gold Standard for Accurate Quantitation in Complex Matrices
Application Note & Protocol
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes in complex biological matrices such as plasma, urine, and tissue homogenates is a critical challenge. Matrix effects, including ion suppression or enhancement in mass spectrometry, can significantly compromise the reliability of analytical data. The isotope dilution method (IDM), particularly when coupled with mass spectrometry (isotope dilution mass spectrometry, ID-MS), stands as the gold standard for overcoming these challenges, providing unparalleled accuracy and precision.[1][2][3] This document provides a detailed overview of the principles of IDM, its applications, and a comprehensive protocol for its implementation.
Principle of Isotope Dilution
Isotope dilution analysis is an internal standard-based quantification technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample.[1][4] This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[5][6]
The core principle lies in the fact that the isotopically labeled internal standard behaves identically to the native analyte throughout the entire analytical process, including sample preparation, extraction, derivatization, and ionization.[2][7] By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, any variations or losses encountered during sample processing are effectively canceled out.[5][8] This results in a highly accurate determination of the analyte concentration, independent of sample recovery or matrix effects.[3][9]
Key Advantages of the Isotope Dilution Method
-
High Accuracy and Precision: By correcting for matrix effects and procedural losses, IDM provides the highest level of accuracy in quantitative analysis.[2][10]
-
Mitigation of Matrix Effects: The co-eluting internal standard experiences the same ion suppression or enhancement as the analyte, leading to a consistent analyte-to-internal standard ratio.[3]
-
Correction for Analyte Loss: Losses during sample preparation and extraction do not affect the final quantitative result, as both the analyte and the internal standard are lost proportionally.[8][9]
-
Robustness: The method is less susceptible to variations in instrumental conditions and injection volumes.[7]
Applications in Drug Development and Research
The robustness and accuracy of the isotope dilution method make it invaluable across various stages of drug development and biomedical research:
-
Pharmacokinetic (PK) Studies: Accurate determination of drug and metabolite concentrations in biological fluids to characterize absorption, distribution, metabolism, and excretion (ADME).[4]
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of a drug.
-
Metabolite Identification and Quantification: Studying drug metabolism pathways and quantifying metabolic products.[4]
-
Biomarker Validation: Precise measurement of endogenous biomarkers for disease diagnosis, prognosis, and monitoring treatment efficacy.[11]
-
Toxicology Studies: Quantifying drug and metabolite levels in toxicity assessments.
Experimental Protocol: Quantitative Analysis of a Small Molecule Drug in Human Plasma by LC-ID-MS/MS
This protocol outlines the general steps for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using the isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Analytes: DrugX analytical standard, Stable Isotope Labeled (SIL) DrugX (e.g., DrugX-d4) internal standard.
-
Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid.
-
Plasma: Blank human plasma from a certified vendor.
-
Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, pipette tips, autosampler vials.
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of DrugX and SIL-DrugX into separate volumetric flasks and dissolve in methanol to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of DrugX by serial dilution of the primary stock solution with 50% methanol in water. These will be used to create the calibration curve.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the SIL-DrugX primary stock solution with 50% methanol in water to the desired concentration. This concentration should be chosen to be in the mid-range of the expected analyte concentrations.
-
3. Sample Preparation (Protein Precipitation)
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample (or blank plasma for calibration standards and quality controls).
-
Spiking:
-
For unknown samples, add 10 µL of the IS Working Solution.
-
For calibration standards, add 10 µL of the appropriate DrugX working standard solution and 10 µL of the IS Working Solution.
-
-
Vortex: Briefly vortex the tubes to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube.
-
Vortex: Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve chromatographic separation of DrugX from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
DrugX: Determine the precursor ion and a specific product ion.
-
SIL-DrugX: Determine the precursor ion (shifted by the mass of the isotopes) and a corresponding product ion.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both DrugX and SIL-DrugX.
-
5. Data Analysis and Quantification
-
Integration: Integrate the peak areas for the MRM transitions of both DrugX and SIL-DrugX.
-
Ratio Calculation: Calculate the peak area ratio (PAR) of DrugX to SIL-DrugX for each sample, calibrator, and quality control.
-
Calibration Curve: Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of DrugX in the unknown samples by interpolating their PAR values onto the calibration curve.
Data Presentation
Quantitative data from isotope dilution analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Calibration Curve Data for DrugX in Human Plasma
| Calibrator Level | Nominal Conc. (ng/mL) | Peak Area (DrugX) | Peak Area (SIL-DrugX) | Peak Area Ratio (DrugX/SIL-DrugX) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1.0 | 5,234 | 1,056,789 | 0.00495 | 1.02 | 102.0 |
| 2 | 5.0 | 26,170 | 1,045,987 | 0.02502 | 4.98 | 99.6 |
| 3 | 20.0 | 104,680 | 1,051,234 | 0.09958 | 20.1 | 100.5 |
| 4 | 50.0 | 260,150 | 1,048,765 | 0.24805 | 49.5 | 99.0 |
| 5 | 100.0 | 525,300 | 1,053,456 | 0.49865 | 100.2 | 100.2 |
| 6 | 250.0 | 1,305,750 | 1,049,876 | 1.24372 | 248.5 | 99.4 |
| 7 | 500.0 | 2,615,000 | 1,050,123 | 2.49017 | 501.2 | 100.2 |
Table 2: Comparison of Isotope Dilution vs. External Calibration for the Analysis of a Mycotoxin (Ochratoxin A) in Flour[3]
| Analyte | Matrix | Calibration Method | Reported Concentration (µg/kg) | Certified Value (µg/kg) | Accuracy (% of Certified Value) |
| Ochratoxin A | Flour | Isotope Dilution | 11.1 | 11.03 ± 0.32 | 100.6 |
| Ochratoxin A | Flour | External Calibration | 8.5 | 11.03 ± 0.32 | 77.1 |
Visualizations
Conclusion
References
- 1. Isotope dilution - Wikipedia [en.wikipedia.org]
- 2. Isotopic dilution | ISC Science [isc-science.com]
- 3. benchchem.com [benchchem.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. icpms.cz [icpms.cz]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Bromodecane-d4 in Pharmacokinetic Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Deuterated Compounds in Pharmacokinetics
In the landscape of pharmaceutical research and development, deuterated compounds have emerged as invaluable tools, offering distinct advantages in drug development, analytical testing, and personalized medicine.[1] The strategic substitution of hydrogen atoms with their stable isotope, deuterium, can significantly enhance the metabolic stability of drug molecules, reduce dosing frequency, and improve safety profiles.[1] This modification, while seemingly minor, can have a substantial impact on a drug's pharmacokinetic properties.[2]
Deuteration is a key strategy to mitigate metabolic vulnerabilities at "soft spots" on a drug molecule, potentially leading to improved pharmacokinetic characteristics and reduced formation of non-selective drug metabolites.[2] Furthermore, deuterated analogs are considered the gold standard for use as internal standards (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample processing and analysis, which allows for accurate correction of matrix effects and other sources of variability.[3]
This document focuses on the application of 1-Bromodecane-d4 , a deuterated form of 1-Bromodecane, in pharmacokinetic and drug metabolism studies. While direct literature on this compound is not extensively available, its role can be confidently inferred from the well-established applications of similar deuterated long-chain bromoalkanes, such as 1-Bromononane-d4, which serve as excellent internal standards for non-polar, lipophilic analytes.[4]
Application: this compound as an Internal Standard in LC-MS/MS Bioanalysis
The primary application of this compound in pharmacokinetic studies is its use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of non-polar, lipophilic drug candidates or their metabolites in biological matrices. Its structural similarity to potential analytes with long alkyl chains makes it an ideal candidate to mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization.[4]
Key Advantages of Using this compound as an Internal Standard:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the analyte and experiences similar matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[3][4]
-
Compensation for Sample Preparation Variability: Losses during sample extraction and processing steps can introduce significant errors. By adding a known amount of this compound at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard proportionally, thus negating the error.[4]
-
Improved Accuracy and Precision: The use of a SIL-IS significantly improves the accuracy and precision of quantitative bioanalytical methods, which is a critical requirement for regulatory submissions in drug development.[3]
Experimental Protocols
General Workflow for Bioanalytical Method Development
The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method using this compound as an internal standard.
Caption: Bioanalytical method development workflow.
Protocol for Quantification of a Lipophilic Analyte in Human Plasma
This protocol outlines a liquid-liquid extraction (LLE) method for the quantification of a hypothetical non-polar analyte ("Analyte X") in human plasma using this compound as the internal standard.
Materials:
-
Human plasma (with anticoagulant)
-
Analyte X reference standard
-
This compound (Internal Standard)
-
Methanol (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions of Analyte X (for calibration standards and quality controls) and this compound (spiking solution) in 50:50 acetonitrile:water.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike blank human plasma with the appropriate working solutions of Analyte X to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QCs at low, medium, and high concentrations in a similar manner.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution (e.g., at 200 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of MTBE.
-
Vortex for 5 minutes to extract the analyte and internal standard.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are typical starting parameters for LC-MS/MS analysis. These will require optimization for the specific analyte and instrumentation.
Table 1: Representative LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte X) | e.g., [M+H]+ → fragment ion |
| MRM Transition (this compound) | e.g., [M+H]+ → fragment ion |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
| Gas Temperatures | Optimized for the instrument |
Data Presentation and Analysis
Quantitative data from the analysis should be tabulated to demonstrate the method's performance. The following tables present hypothetical data for a validation experiment.
Table 2: Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 1,250 | 50,000 | 0.025 | 1.1 | 110.0 |
| 5.0 | 6,300 | 51,000 | 0.124 | 4.9 | 98.0 |
| 10.0 | 12,800 | 50,500 | 0.253 | 10.2 | 102.0 |
| 50.0 | 65,000 | 51,500 | 1.262 | 50.8 | 101.6 |
| 100.0 | 130,000 | 50,800 | 2.559 | 101.5 | 101.5 |
| 500.0 | 660,000 | 51,200 | 12.891 | 495.0 | 99.0 |
| 1000.0 | 1,350,000 | 51,800 | 26.062 | 1005.0 | 100.5 |
Table 3: Quality Control Sample Data
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 3.0 | 2.9 | 0.2 | 6.9 | 96.7 |
| Medium | 80.0 | 82.1 | 4.5 | 5.5 | 102.6 |
| High | 800.0 | 789.5 | 35.1 | 4.4 | 98.7 |
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its use is integral to the logical flow of pharmacokinetic data generation, which informs our understanding of a drug's interaction with metabolic pathways. The following diagram illustrates the relationship between bioanalytical data and the broader context of drug development.
Caption: Role of bioanalysis in drug development.
Conclusion
This compound, as a representative deuterated long-chain bromoalkane, plays a crucial, albeit indirect, role in pharmacokinetic and drug metabolism studies. Its application as a stable isotope-labeled internal standard is fundamental to generating the high-quality, reliable bioanalytical data that underpins critical decisions throughout the drug development pipeline. The protocols and data presented herein provide a framework for the effective utilization of this compound and similar compounds in advancing our understanding of the absorption, distribution, metabolism, and excretion (ADME) of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of 1-Bromodecane-d4
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the sample preparation of 1-Bromodecane-d4, a common internal standard in analytical chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues leading to its poor recovery.
Troubleshooting Guide
Poor recovery of this compound can arise from various factors during sample preparation. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: My recovery of this compound is consistently low when using a liquid-liquid extraction protocol. What are the potential causes and how can I fix this?
Answer:
Low recovery in LLE is often related to the physicochemical properties of this compound and the extraction conditions. This compound is a nonpolar, hydrophobic compound, meaning it is insoluble in water and soluble in organic solvents.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Extraction Solvent Polarity | This compound is nonpolar. Ensure you are using a nonpolar extraction solvent such as hexane (B92381), heptane, or diethyl ether. If your current solvent is too polar (e.g., ethyl acetate), it may not efficiently extract the nonpolar this compound. |
| Insufficient Phase Separation/Emulsion Formation | Emulsions are a common issue that can trap the analyte and prevent its complete transfer to the organic phase. To break emulsions, you can try adding salt (salting out), centrifuging the sample at a higher speed, or gently swirling the mixture instead of vigorous shaking. |
| Incorrect pH of the Aqueous Phase | While this compound is not ionizable, the pH of the aqueous phase can influence the solubility of other matrix components, which might indirectly affect the extraction efficiency. Ensure the pH is optimized for your target analyte, which should also be suitable for the neutral this compound. |
| Analyte Volatility | 1-Bromodecane has a relatively high boiling point, but loss due to evaporation can occur, especially during solvent evaporation steps. Use a gentle stream of nitrogen and avoid excessive heat when concentrating your sample. |
| Adsorption to Glassware | Hydrophobic compounds can adsorb to the surface of glass and plasticware. To mitigate this, consider silanizing your glassware or using polypropylene (B1209903) tubes. |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Question: I am using a solid-phase extraction method and observing poor recovery of this compound. What should I investigate?
Answer:
In SPE, the recovery of a nonpolar compound like this compound is highly dependent on the choice of sorbent and the elution/wash solvents.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Sorbent Chemistry | For a nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18, C8) is the most appropriate choice. Ensure you are not using a normal-phase or ion-exchange sorbent, which will not effectively retain the analyte from an aqueous sample. |
| Breakthrough During Sample Loading | This occurs when the analyte does not retain on the sorbent and is lost in the load effluent. This can be caused by too high of a flow rate, a sample solvent that is too strong (too much organic content), or exceeding the sorbent capacity. Decrease the sample loading flow rate and ensure the sample is in a predominantly aqueous solution.[1] |
| Loss During Washing Step | The wash solvent may be too strong (too nonpolar), causing the this compound to be prematurely eluted. Use a more polar wash solvent (e.g., a higher percentage of water in your methanol (B129727)/water wash) to remove interferences without affecting the analyte.[1] |
| Incomplete Elution | The elution solvent may not be strong enough (too polar) to desorb the this compound from the sorbent. Use a stronger, nonpolar solvent for elution, such as acetonitrile (B52724), methanol, or a mixture with a less polar solvent. Increasing the volume of the elution solvent can also help.[1] |
| Sorbent Drying | In some reversed-phase SPE procedures, allowing the sorbent to dry out after conditioning and before sample loading can lead to poor recovery. Ensure the sorbent bed remains solvated. |
Frequently Asked Questions (FAQs)
Q1: What is a typical expected recovery for this compound?
A1: There is no single "expected" recovery for this compound, as it is highly dependent on the sample matrix, the chosen sample preparation method (LLE or SPE), and the specific protocol parameters. In analytical chemistry, consistent and reproducible recovery is often more important than achieving 100% recovery. Generally, a consistent recovery within the range of 70-120% is considered acceptable for most applications. It is crucial to establish a consistent recovery during method development and validation.
Q2: Could the deuterium (B1214612) label on this compound be affecting its recovery compared to the non-deuterated analog?
A2: Yes, this is possible due to the "deuterium isotope effect." While deuterated internal standards are designed to behave almost identically to their non-deuterated counterparts, the presence of deuterium can slightly alter the compound's physicochemical properties, such as its retention time in chromatography and its extraction behavior.[1] This can sometimes lead to a slight difference in recovery between the analyte and the internal standard. If you suspect this is an issue, it is important to assess the recovery of both the analyte and the internal standard during method development.
Q3: How can I determine at which step of my sample preparation I am losing this compound?
A3: To pinpoint the source of loss, you can perform a systematic investigation by analyzing the sample at different stages of the preparation process. For example, in an SPE procedure, you can collect and analyze the load effluent, the wash solutions, and the final eluate to determine where the this compound is being lost.[2] For LLE, you can analyze a small aliquot of the aqueous phase after extraction to see if the internal standard was efficiently partitioned into the organic phase.
Q4: Can matrix effects in my sample cause poor recovery of this compound?
A4: Matrix effects, such as ion suppression or enhancement in mass spectrometry, do not directly cause poor recovery from the sample preparation process itself, but they can lead to an apparent low recovery by affecting the instrument's response to the analyte.[1] A well-chosen internal standard like this compound should co-elute with the analyte and experience similar matrix effects, thus correcting for this variability. If you suspect significant matrix effects are impacting your results, you may need to improve your cleanup procedure to remove more of the interfering matrix components.
Experimental Protocols
The following are generalized experimental protocols for Liquid-Liquid Extraction and Solid-Phase Extraction that can be adapted for the extraction of nonpolar compounds like this compound from an aqueous matrix. Note: These protocols will likely require optimization for your specific sample type and analytical requirements.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of aqueous sample (e.g., plasma, urine), add a known amount of this compound internal standard solution.
-
pH Adjustment (if necessary): Adjust the sample pH to the optimal level for your target analyte. For the neutral this compound, this step is less critical but should be consistent.
-
Extraction: Add 5 mL of a nonpolar organic solvent (e.g., hexane or methyl tert-butyl ether) to the sample.
-
Mixing: Cap the tube and vortex or gently shake for 2-5 minutes to ensure thorough mixing of the two phases.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the aqueous layer or any precipitated protein at the interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or a nonpolar solvent for GC-MS).
Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Sorbent Selection: Choose a reversed-phase SPE cartridge (e.g., C18) with an appropriate sorbent mass for your sample volume and expected analyte concentration.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the sorbent. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample (containing the this compound internal standard) onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/minute).
-
Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and your target analyte with 2-3 mL of a strong, nonpolar solvent (e.g., acetonitrile or methanol) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Visualizations
Caption: A decision tree for troubleshooting poor recovery of this compound.
Caption: A typical workflow for sample preparation using an internal standard.
References
Technical Support Center: Addressing Matrix Effects with Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to mitigate matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1][2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1][2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of an analytical method.[1] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]
Q2: How do deuterated internal standards correct for matrix effects?
A2: Deuterated internal standards (d-IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][2][3] Because they are chemically almost identical to the analyte, they are expected to co-elute and experience similar ionization suppression or enhancement.[1][2][3][4] A known amount of the d-IS is added to every sample, calibrator, and quality control sample. The ratio of the analyte's response to the d-IS's response is then used for quantification. This ratiometric measurement helps to normalize variations in signal intensity caused by matrix effects, leading to more accurate and precise results.[1][2]
Q3: What are the ideal characteristics of a deuterated internal standard?
A3: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[5][6] Key characteristics are summarized in the table below.
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[5] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[5] |
| Isotopic Enrichment | ≥98%[2][5] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[2][5] |
| Number of Deuterium (B1214612) Atoms | 2 to 10[5] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[5] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[5][6] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen from the solvent or matrix (back-exchange).[3][5] |
Q4: Can a deuterated internal standard always perfectly correct for matrix effects?
A4: No, it cannot be assumed that a deuterated internal standard will always correct for matrix effects.[6][7] The most common reason for failure is "differential matrix effects," which occurs when the analyte and the deuterated internal standard are affected differently by the matrix.[1] This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect."[1][7] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.[1]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
This is the most common issue and can arise from several factors, even when using a deuterated internal standard.
dot
Caption: Troubleshooting workflow for poor precision and accuracy.
-
Potential Cause: Differential Matrix Effects
-
Symptom: Inconsistent analyte/internal standard area ratios across different samples or matrix lots.
-
Troubleshooting Steps:
-
Confirm Co-elution of Analyte and Internal Standard: A slight separation can expose the analyte and internal standard to different matrix components as they elute, leading to differential ion suppression.[5]
-
Action: Inject a mixed solution of the analyte and the deuterated internal standard. Overlay their chromatograms to verify that their retention times are identical.[1]
-
If Separation is Observed: This is likely due to the deuterium isotope effect.[1][7] Modify chromatographic conditions (e.g., change the gradient, temperature, or mobile phase) to achieve co-elution.[1]
-
-
Identify Regions of Ion Suppression:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.[1]
-
-
Optimize Chromatography:
-
Action: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression.[1]
-
-
Enhance Sample Cleanup:
-
-
-
Potential Cause: Isotopic Instability (H/D Back-Exchange)
-
Symptom: Decreasing internal standard signal over time, especially in processed samples.
-
Explanation: Deuterium atoms on the internal standard can sometimes be replaced by hydrogen atoms from the surrounding solvent or matrix, a phenomenon known as back-exchange.[1][6] This is more likely if the deuterium labels are on unstable positions (e.g., hydroxyl, amino, or carboxyl groups).[3][6]
-
Troubleshooting Steps:
-
Review Label Position: Select a deuterated internal standard with labels on stable positions, such as an aromatic ring.[5][8]
-
Control pH and Temperature: Acidic or basic conditions and elevated temperatures can accelerate H/D exchange.[6][8] Keep samples cool and maintain a neutral pH where possible.[6]
-
Perform Stability Assessment: Incubate the deuterated internal standard in the sample matrix under your analytical conditions and monitor its signal over time to assess stability.[6][8]
-
-
-
Potential Cause: Isotopic Crosstalk
-
Symptom: The signal for the analyte is detected in a blank sample spiked only with the internal standard, or vice-versa. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[4]
-
Explanation: This can be caused by an insufficient mass difference between the analyte and the internal standard or the presence of unlabeled analyte as an impurity in the internal standard material.[4]
-
Troubleshooting Steps:
-
Verify Isotopic Purity:
-
Action: Inject a high concentration solution of the deuterated internal standard and monitor the mass transition for the unlabeled analyte. The response should be negligible, ideally less than 5% of the analyte's response at the LLLOQ.[4]
-
-
Select an Appropriate d-IS: Choose an internal standard with a sufficient mass difference (typically ≥3 amu) to avoid isotopic overlap.[4]
-
-
Issue 2: The signal for my analyte or deuterated internal standard is unexpectedly low or absent.
This is often a direct result of significant ion suppression.[1]
dot
Caption: Troubleshooting workflow for low or absent signal.
-
Troubleshooting Steps:
-
Identify Regions of Ion Suppression:
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section. This will help visualize at which retention times ion suppression is most severe.[1]
-
Interpretation: If your analyte and internal standard elute in a region with a significant dip in the baseline signal, ion suppression is the likely cause of the low signal.[1]
-
-
Optimize Chromatography:
-
Action: Adjust the chromatographic method to move the elution of your analyte and internal standard to a region with minimal ion suppression. This might involve changing the analytical column, mobile phase composition, or the gradient profile.[1]
-
-
Enhance Sample Cleanup:
-
Action: Implement or optimize an SPE or LLE protocol to remove the specific matrix components that are causing the ion suppression.[1]
-
-
Experimental Protocols
Protocol 1: Post-Column Infusion to Qualitatively Assess Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
dot
Caption: Experimental setup for a post-column infusion experiment.[1]
-
Preparation: Prepare a standard solution of your analyte and deuterated internal standard in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal.[1]
-
System Setup:
-
Set up the LC-MS system with the analytical column.
-
Use a T-connector to introduce a constant flow of the standard solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.[1]
-
-
Analysis:
-
Begin the infusion and wait for a stable baseline signal to be achieved for the analyte and internal standard.
-
Inject an extracted blank matrix sample onto the LC column.[1]
-
-
Data Interpretation:
Protocol 2: Quantitative Evaluation of Matrix Effects
This experiment quantifies the degree of ion suppression or enhancement and assesses how well the deuterated internal standard compensates for it.
dot
Caption: Workflow for the quantitative assessment of matrix effects.
-
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and internal standard at various concentrations in a clean solvent (e.g., mobile phase).[1][8]
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as in Set A.[1][8]
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as in Set A. (This set is primarily used for recovery calculations but can be part of the overall assessment).[1][8]
-
-
LC-MS/MS Analysis: Analyze all prepared samples in a single run.
-
Data Calculation:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1.0 indicates ion suppression, while an MF > 1.0 indicates ion enhancement.[8]
-
-
IS-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
The IS-Normalized MF should be close to 1.0 to indicate effective compensation by the internal standard.[8] The Coefficient of Variation (CV%) of the IS-Normalized MF across different matrix lots should ideally be ≤15%.[8]
-
-
-
| Calculation | Formula | Interpretation | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | (Peak Area in Set B) / (Peak Area in Set A) | < 1: Ion Suppression> 1: Ion Enhancement | - |
| IS-Normalized MF | (Area Ratio in Set B) / (Area Ratio in Set A) | Close to 1 indicates effective compensation | CV% across matrix lots ≤15% |
References
Technical Support Center: Chromatographic Peak Shape Issues for 1-Bromodecane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak shape issues encountered during the analysis of 1-Bromodecane-d4.
Troubleshooting Guides
Poor chromatographic peak shape can manifest as peak tailing, fronting, splitting, or broadening. Below are guides to diagnose and address these common issues.
Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.
Troubleshooting Flowchart for Peak Tailing
Caption: A flowchart to diagnose and resolve peak tailing issues.
Quantitative Impact of GC Parameters on Peak Tailing for this compound (Illustrative)
| Parameter | Setting | Peak Asymmetry Factor (Illustrative) | Recommendation |
| Injector Temperature | 200 °C | 2.1 | Too low, causing slow vaporization. |
| 250 °C | 1.4 | Improved, but still some tailing. | |
| 300 °C | 1.1 | Optimal for sharp, symmetrical peaks. | |
| Column Condition | New, Deactivated | 1.1 | Ideal condition. |
| After 50 Injections (no trimming) | 1.8 | Active sites have likely developed. | |
| After Trimming 10 cm from Inlet | 1.2 | Activity removed, peak shape restored. | |
| Sample Concentration | 100 µg/mL | 1.2 | Within column capacity. |
| 500 µg/mL | 2.5 | Column overload causing tailing. |
Peak Fronting
Peak fronting is characterized by an asymmetry where the leading edge of the peak is sloped and the tail is sharp.[1][2]
Troubleshooting Flowchart for Peak Fronting
Caption: A flowchart for troubleshooting peak fronting.
Quantitative Impact of GC Parameters on Peak Fronting for this compound (Illustrative)
| Parameter | Setting | Peak Asymmetry Factor (Illustrative) | Recommendation |
| Injection Volume | 0.5 µL | 0.9 | Symmetrical peak. |
| 1.0 µL | 0.7 | Slight fronting. | |
| 2.0 µL | 0.5 | Significant fronting due to overload.[3] | |
| Sample Solvent | Hexane (B92381) (non-polar) | 0.9 | Compatible with a non-polar column. |
| Methanol (polar) | 0.6 | Incompatible with a non-polar column, causing poor peak shape. | |
| Initial Oven Temperature | 50 °C | 0.9 | Allows for proper solvent focusing. |
| 100 °C | 0.7 | Too high for the solvent, leading to poor focusing and fronting. |
Peak Splitting
Split peaks appear as two or more closely spaced peaks for a single compound.
Troubleshooting Flowchart for Peak Splitting
Caption: A flowchart for diagnosing the cause of split peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?
A1: The most frequent reasons for suboptimal peak shape with this compound are related to active sites in the GC system, column overload, or inappropriate method parameters.[4] Active sites, particularly in the injector liner or the front of the column, can cause peak tailing.[4] Column overload, from injecting too much sample, often leads to peak fronting.[3]
Q2: How does the deuteration in this compound affect its chromatographic behavior?
A2: Deuteration can lead to a phenomenon known as the chromatographic isotope effect (CIE). The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts.[1] This can result in peak splitting or broadening if both are present and the chromatographic conditions are not optimized to co-elute them.[1] However, for troubleshooting general peak shape issues of the deuterated compound itself, the strategies are identical to those for the non-deuterated analog.[4]
Q3: What type of GC column is recommended for the analysis of this compound?
A3: For bromoalkanes like this compound, a non-polar or low-polarity capillary GC column is generally recommended.[4] Stationary phases such as 5% phenyl-methylpolysiloxane are a good starting point as they separate compounds primarily based on their boiling points.[4]
Q4: How critical is sample preparation for achieving good peak shape?
A4: Proper sample preparation is crucial. This compound should be dissolved in a volatile, non-polar solvent like hexane to ensure compatibility with a non-polar GC column.[4] Using an incompatible solvent can lead to peak distortion. The sample concentration should also be optimized to avoid column overload, and samples should be filtered to remove any particulate matter that could block the column.[1][4]
Q5: Can the injector temperature significantly impact the peak shape of this compound?
A5: Yes, the injector temperature is a critical parameter. A temperature that is too low can result in slow or incomplete vaporization of this compound, a relatively high-boiling point compound, leading to peak tailing and broadening.[4] An injector temperature of at least 250 °C is a good starting point.[4]
Experimental Protocols
General GC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
Experimental Workflow
References
potential for deuterium exchange in 1-Bromodecane-d4 under acidic conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromodecane-d4, specifically addressing the potential for deuterium (B1214612) exchange under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Is deuterium exchange on the alkyl chain of this compound a significant concern under standard acidic workup conditions?
A1: No, significant deuterium exchange on the sp3-hybridized carbons of the decane (B31447) chain is highly unlikely under standard laboratory acidic conditions. The C-D bonds on the alkyl chain are non-activated and considered non-exchangeable under typical aqueous acid washes or chromatographic conditions.[1] H/D exchange at such sites generally requires harsh conditions, such as high temperatures and pressures, or the presence of a specific metal catalyst.[2]
Q2: What acidic conditions could potentially lead to deuterium exchange in this compound?
A2: While stable under common conditions, extremely harsh acidic environments, particularly in the presence of a platinum or other transition metal catalyst, could facilitate deuterium exchange on the alkyl chain.[2] These conditions are not typical for standard organic synthesis workups. For most applications, the deuterium labeling in this compound is considered stable.
Q3: Can the bromine atom in this compound be displaced under acidic conditions?
A3: The primary concern with 1-Bromodecane under acidic conditions is not deuterium exchange, but rather the potential for nucleophilic substitution (hydrolysis) of the bromide to form 1-dodecanol, especially in the presence of water.[2][3][4][5] While this reaction is generally slow at room temperature, it can be accelerated by heat.[3] The use of acidified silver nitrate (B79036) can be employed to test for the rate of hydrolysis by precipitating the formed bromide ions.[3][5][6]
Q4: How can I confirm the isotopic purity of my this compound after exposure to acidic conditions?
A4: The isotopic purity can be reliably assessed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] ¹H NMR can detect the presence of any back-exchanged protons, while high-resolution mass spectrometry can precisely determine the mass of the molecule, confirming the retention of deuterium atoms.[1]
Troubleshooting Guides
Issue 1: Suspected Loss of Deuterium Labeling After Acidic Workup
Symptom:
-
¹H NMR spectrum shows unexpected signals in the region corresponding to the deuterated positions of the decane chain.
-
Mass spectrometry data indicates a lower than expected molecular weight for this compound.
Possible Cause:
-
While unlikely, extremely harsh acidic conditions (e.g., prolonged heating with strong acid) or the unintentional presence of a catalytic metal species may have induced some level of H/D exchange.
-
Contamination with a non-deuterated impurity.
Resolution Workflow:
References
Technical Support Center: Optimizing Mass Spectrometer Parameters for 1-Bromodecane-d4 Detection
Welcome to the technical support center for optimizing mass spectrometer parameters for the detection of 1-Bromodecane-d4. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable mass spectrometry ionization technique for this compound analysis?
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and effective method.[1][2][3] EI is a "hard" ionization technique that uses high-energy electrons to create ions, resulting in extensive fragmentation.[2] This fragmentation is highly reproducible and creates a characteristic mass spectrum, or "fingerprint," which is excellent for compound identification.[1]
Q2: My deuterated standard (this compound) has a different retention time than the non-deuterated analyte. Is this normal?
Yes, this is a well-documented phenomenon known as the chromatographic deuterium (B1214612) isotope effect. In gas chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, especially on nonpolar stationary phases.[4][5][6] This is due to the subtle differences in the physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.[7]
Q3: How do I prepare my this compound sample for GC-MS analysis?
Proper sample preparation is crucial for obtaining high-quality data. Here are some general guidelines:
-
Solvent Selection: Use a volatile organic solvent such as dichloromethane, hexane, or methanol.[8][9] Avoid aqueous solutions as they are not directly compatible with GC-MS.[8]
-
Concentration: A typical starting concentration is around 10 µg/mL.[8] The goal is to achieve an on-column loading of approximately 10 ng with a 1 µL injection in splitless mode.[8]
-
Cleanliness: Ensure your sample is free of particulates. Centrifuge or filter the sample if necessary to prevent contamination of the injector and column.[8][9]
-
Vials: Use clean, glass autosampler vials.[9]
For complex matrices, extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte and internal standard.[9][10]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peaks
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Leaks in the GC-MS system | Perform a leak check using an electronic leak detector, paying close attention to the injector, column fittings, and transfer line. | Leaks can lead to a loss of vacuum and sample, resulting in reduced sensitivity. |
| Improper sample concentration | Prepare a fresh sample at a known concentration (e.g., 10 µg/mL) and re-inject. | The sample may be too dilute to detect. |
| Contaminated ion source | Perform ion source cleaning according to the manufacturer's protocol. | A dirty ion source can significantly reduce ionization efficiency and signal intensity. |
| Column issues | Inspect the column for breakage. If the column is old or has been used extensively, consider replacing it. | A broken or degraded column will prevent the analyte from reaching the detector. |
| Incorrect MS parameters | Verify that the MS is set to acquire data in the correct mass range for this compound and its fragments. | The detector will not see the ions if it is scanning the wrong mass range. |
Issue 2: Peak Tailing
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Active sites in the inlet or column | Replace the inlet liner and septum. Trim the first few centimeters of the column. | Active sites can cause undesirable interactions with the analyte, leading to poor peak shape.[11][12] |
| Improper column installation | Re-install the column, ensuring it is at the correct depth in the inlet and detector. | An incorrectly installed column can create dead volume, leading to peak tailing.[13] |
| Column contamination | Bake out the column at a high temperature (below its maximum limit) for an extended period. | Contaminants on the column can interfere with the chromatography. |
| Sample overload | Dilute the sample and re-inject. | Injecting too much sample can overload the column, causing peak asymmetry. |
Experimental Protocols
Protocol 1: GC-MS Method Parameters for this compound
This protocol provides a starting point for method development. Optimization for your specific instrument may be required.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD).[14]
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.[14]
GC-MS Parameters:
| Parameter | Value | Rationale |
| Inlet Temperature | 250 - 280°C | Ensures complete vaporization of the analyte.[14] |
| Injection Mode | Splitless or Split (e.g., 100:1) | Splitless mode is used for higher sensitivity with low concentration samples. A split injection is suitable for higher concentration samples.[14][15] |
| Injection Volume | 1 µL | A standard injection volume for GC-MS.[14] |
| Carrier Gas | Helium | An inert carrier gas commonly used in GC-MS. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Provides optimal column performance.[14][15] |
| Oven Program | Initial: 80°C, hold 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C | This temperature program allows for the separation of 1-Bromodecane from other potential components in the sample.[14] |
| MS Ion Source Temp. | 200 - 230°C | A standard ion source temperature for EI.[14][15] |
| MS Quadrupole Temp. | 150°C | A typical quadrupole temperature.[14] |
| Ionization Mode | Electron Ionization (EI) | The most suitable ionization method for this compound.[14] |
| Electron Energy | 70 eV | The standard electron energy for EI, which allows for comparison with spectral libraries.[14][15] |
| Mass Scan Range | m/z 40 - 350 | This range will cover the molecular ion and major fragment ions of this compound.[14] |
| Solvent Delay | 3 - 5 minutes | Prevents the high concentration of solvent from entering the mass spectrometer, which can damage the filament. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: A logical troubleshooting workflow for addressing poor signal intensity in GC-MS analysis.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Correcting for Isotopic Contributions from Unlabeled Analytes
Welcome to the technical support center for correcting isotopic contributions from unlabeled analytes in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges, troubleshooting strategies, and best practices for handling isotopic data.
Frequently Asked Questions (FAQs)
Q1: What are isotopic contributions from unlabeled analytes and why are they a concern?
A1: Isotopic contributions arise from the natural abundance of stable isotopes for various elements (e.g., ¹³C, ¹⁵N, ¹⁸O). These heavier isotopes are present in unlabeled analytes and contribute to the mass spectrum, creating isotopic peaks at M+1, M+2, etc., relative to the monoisotopic peak (M).[1][2] This becomes a significant concern in quantitative mass spectrometry, especially in stable isotope labeling experiments. The naturally occurring isotopes in the unlabeled analyte can interfere with the detection and quantification of intentionally labeled molecules, leading to inaccurate measurements and misinterpretation of results.[1][2][3] For large molecules, the probability of containing one or more heavy isotopes increases, and the monoisotopic peak may even become less abundant than its isotope peaks.[1]
Q2: How can I identify if my data is affected by natural isotopic abundance?
A2: The influence of natural isotopic abundance is recognizable by the characteristic isotopic pattern in your mass spectra. For a given molecule, you will observe a cluster of peaks consisting of the monoisotopic peak (the first peak) followed by smaller peaks at higher mass-to-charge (m/z) values.[1] The relative intensities of these subsequent peaks are predictable and based on the natural abundance of the isotopes of the elements in your molecule.[1] In an isotope labeling experiment, the observed isotopic distribution of your analyte will be a combination of the intentional labeling and the natural isotopic abundance. Failure to correct for this natural abundance will result in an overestimation of the labeled species.[1]
Q3: What are the common pitfalls when correcting for isotopic contributions?
A3: Common pitfalls include:
-
Ignoring the contribution of all relevant elements: While ¹³C is the most abundant heavy isotope of carbon, other elements like nitrogen, oxygen, and sulfur also have naturally occurring heavy isotopes that must be accounted for.[1]
-
Assuming 100% purity of isotopic tracers: Isotopic tracers are often not 100% pure and can contain a small percentage of the unlabeled form.[2][4] This impurity can lead to an underestimation of the true isotopic enrichment if not corrected for.[2]
-
Incorrect molecular formula: An incorrect chemical formula for the analyte will lead to an inaccurate calculation of the theoretical isotope distribution and result in erroneous corrections.[2]
-
Poor quality raw data: High background noise or a low signal-to-noise ratio in the mass spectra can interfere with the accurate determination of isotopologue intensities, leading to errors in the correction process.[2][3]
Troubleshooting Guides
Issue 1: I am observing negative values in my corrected mass isotopologue distribution.
-
Possible Cause: This is often due to noise in the mass spectrometry data, particularly for low-intensity peaks.[3] Correction algorithms, when applied to noisy data, can sometimes produce small negative numbers for certain isotopologues.[3]
-
Troubleshooting Steps:
-
Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio.[3]
-
Use Iterative Correction Methods: Some software packages offer iterative correction methods that can better handle noisy data and avoid negative values by adjusting the data to be non-negative at each step.[5]
-
Flatten and Renormalize: A common approach is to set the negative values to zero and then renormalize the entire mass isotopologue distribution (MID) so that the sum of all isotopologue fractions equals 100%.[3][5]
-
Issue 2: The corrected isotopic enrichment appears unexpectedly high or low.
-
Possible Cause 1: Incorrect Tracer Purity. If the actual purity of your isotopic tracer is lower than what is specified in the correction algorithm, the calculated enrichment will be overestimated. Conversely, if the actual purity is higher, the enrichment may be underestimated.
-
Troubleshooting Steps:
-
Possible Cause 2: Inaccurate Natural Abundance Values. The correction algorithms rely on the known natural abundances of isotopes. While these are generally constant, any significant deviation could affect the correction.
-
Troubleshooting Steps:
-
Use Standard Correction Software: Reputable software packages use well-established natural abundance values.
-
Consult Literature: For highly sensitive studies, you can consult the latest literature for the most up-to-date natural abundance values.
-
Issue 3: I am observing unexpected peaks in my mass spectrum that are interfering with my analysis.
-
Troubleshooting Steps:
-
Distinguish Isotope Peaks from Contaminants: Determine if the unexpected peaks are part of the isotopic envelope of your analyte or if they originate from a co-eluting contaminant. Isotope peaks will have a predictable mass difference and intensity ratio relative to the monoisotopic peak.[1]
-
Improve Chromatographic Separation: If the interfering peaks are from a co-eluting species, optimize your liquid chromatography (LC) method to enhance separation. This could involve modifying the gradient, changing the column, or using a different mobile phase.[1]
-
Address Matrix Effects: In complex samples, matrix components can cause ion suppression or enhancement, distorting the true isotopic pattern.[1] Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards to mitigate these effects.[1]
-
Check for In-Source Fragmentation: In-source fragmentation can generate ions that interfere with your analyte's isotopic cluster. Adjusting the ion source parameters may help to minimize this phenomenon.[1]
-
Data Presentation
Table 1: Natural Abundance of Common Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Sulfur | ³²S | 94.99 |
| ³³S | 0.75 | |
| ³⁴S | 4.25 | |
| ³⁶S | 0.01 |
Table 2: Example of Raw vs. Corrected Mass Isotopologue Distribution (MID) for a Hypothetical C6-Molecule
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 50.0 | 43.5 |
| M+1 | 30.0 | 29.3 |
| M+2 | 15.0 | 18.2 |
| M+3 | 5.0 | 9.0 |
Experimental Protocols
Protocol 1: General Procedure for Natural Isotope Abundance Correction
This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of isotopes using a software tool.
Methodology:
-
Data Acquisition: Acquire your mass spectrometry data, ensuring sufficient resolution to observe the isotopic cluster of your analyte(s) of interest.[1]
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte. This can be done using the software provided with your mass spectrometer or other data processing tools.[1]
-
Software Setup: Install and launch your chosen isotope correction software (e.g., IsoCor, IsoCorrectoR).[1][7] Input the required information:
-
Correction Execution: Run the correction algorithm within the software. The software will perform a deconvolution to subtract the contribution of naturally abundant isotopes from the measured data.[1]
-
Data Analysis: The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling. This corrected data can then be used for downstream quantitative analysis, such as metabolic flux analysis.[1]
Protocol 2: Determining the Charge State of an Ion Using Isotope Peaks
Methodology:
-
Acquire High-Resolution Spectrum: Obtain a mass spectrum of your analyte with sufficient resolution to clearly distinguish the individual isotope peaks.[1]
-
Identify the Isotopic Cluster: Locate the cluster of peaks corresponding to your ion of interest.[1]
-
Measure the m/z Difference: Carefully measure the difference in the mass-to-charge ratio (Δm/z) between adjacent isotope peaks (e.g., between the M and M+1 peaks).[1]
-
Calculate the Charge State (z): The charge state can be calculated using the following formula:
-
z = 1 / Δm/z
-
-
Determine the Molecular Mass (m): Once the charge state is known, the molecular mass of the ion can be determined by multiplying the m/z of the monoisotopic peak by the charge state (m = m/z * z).[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression when using 1-Bromodecane-d4.
Welcome to the Technical Support Center for LC-MS/MS Analyses. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize ion suppression, with a particular focus on challenges encountered when using 1-Bromodecane-d4 as an internal standard.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Low Analyte Signal and/or High Variability in this compound Signal
Question: I am using this compound as an internal standard, and I'm observing a significantly lower signal for my analyte in matrix samples compared to neat standards. Additionally, the signal intensity of this compound is highly variable across different samples. What could be the cause, and how can I fix it?
Answer: This is a classic sign of ion suppression, where components in your sample matrix interfere with the ionization of your analyte and internal standard.[1][2] The variability in the internal standard signal suggests that the extent of ion suppression is not consistent across your samples.
Troubleshooting Steps:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][3] Since 1-Bromodecane is a non-polar compound, it is likely that other non-polar molecules in the matrix (e.g., lipids, phospholipids) are co-eluting and causing suppression.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a broad range of interferences.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating your analyte and internal standard from interfering matrix components.[2]
-
Protein Precipitation: While a simpler method, protein precipitation may not be sufficient to remove all ion-suppressing components.[1]
-
-
Optimize Chromatographic Separation: Improving the separation between your analyte/internal standard and matrix components can significantly reduce ion suppression.[2]
-
Gradient Modification: Adjust the mobile phase gradient to better separate the analyte and internal standard from the regions of ion suppression.
-
Column Chemistry: Consider using a column with a different stationary phase that provides better retention and separation of your target compounds from matrix interferences.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[1]
-
-
Sample Dilution: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.[3] However, this may not be feasible for trace-level analysis.
Problem 2: Inconsistent Analyte to Internal Standard (IS) Ratios
Question: I'm using this compound as my internal standard, but the ratio of my analyte's peak area to the this compound peak area is inconsistent across my calibration curve and quality control samples. Why is this happening if the internal standard is supposed to correct for variability?
Answer: This issue often points to differential matrix effects , where the analyte and the deuterated internal standard are affected differently by ion suppression.[4][5] This can occur even with a stable isotope-labeled internal standard for a few key reasons:
-
Chromatographic Separation (Isotope Effect): The most common cause is a slight difference in retention time between the analyte and its deuterated internal standard.[4][6] This "deuterium isotope effect" can cause the two compounds to elute into regions of the chromatogram with varying degrees of ion suppression, leading to inconsistent analyte/IS ratios.[7]
-
Different Susceptibility to Suppression: In some cases, even with perfect co-elution, the analyte and internal standard may have slightly different susceptibilities to ion suppression by certain matrix components.
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of your analyte and this compound. Overlay the extracted ion chromatograms to confirm if they are perfectly co-eluting.
-
Adjust Chromatography for Co-elution: If a separation is observed, modify your chromatographic method to force co-elution. This might involve adjusting the mobile phase gradient, temperature, or even using a column with slightly lower resolution.[6]
-
Perform a Post-Column Infusion Experiment: This experiment will help you identify the regions in your chromatogram where ion suppression is occurring (see Experimental Protocols section for details). You can then adjust your chromatography to move your analyte and internal standard away from these suppression zones.
-
Evaluate Matrix Effects: Conduct a quantitative matrix effect study to determine the extent of ion suppression and to confirm that your internal standard is providing adequate correction (see Experimental Protocols section for details).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[8] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of an analysis.[8]
Q2: Why is a deuterated internal standard like this compound used?
A2: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS analysis because it is chemically almost identical to the analyte.[4] The assumption is that it will behave similarly during sample preparation, chromatography, and ionization, and will therefore experience the same degree of ion suppression.[4] By measuring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects should be normalized, leading to more accurate and precise results.[4]
Q3: Can this compound itself cause ion suppression?
A3: At very high concentrations, any compound, including an internal standard, can contribute to ion suppression by competing for ionization.[9] It is important to use the internal standard at a concentration that provides a strong signal without saturating the detector or causing significant suppression of the analyte's signal.
Q4: What are the key physicochemical properties of 1-Bromodecane that are relevant to LC-MS analysis?
A4: 1-Bromodecane is a non-polar, hydrophobic molecule with low solubility in water but good solubility in organic solvents.[2][10] In reversed-phase chromatography, it will be well-retained and elute at a relatively high percentage of organic solvent. Understanding this helps in developing a chromatographic method that separates it from early-eluting, more polar matrix components like salts, but also highlights the potential for co-elution with other non-polar matrix components like lipids.
Data Presentation
Table 1: Example Data Illustrating the Impact of Sample Preparation on Analyte Signal and Ion Suppression
| Sample Preparation Method | Analyte Peak Area (in Matrix) | This compound Peak Area (in Matrix) | Analyte/IS Ratio | % Ion Suppression* |
| Protein Precipitation | 50,000 | 100,000 | 0.50 | 75% |
| Liquid-Liquid Extraction | 120,000 | 240,000 | 0.50 | 40% |
| Solid-Phase Extraction | 180,000 | 360,000 | 0.50 | 10% |
*Calculated as: [1 - (Peak Area in Matrix / Peak Area in Neat Solution)] x 100. Assumes a peak area of 200,000 for the analyte and 400,000 for the IS in a neat solution.
Table 2: Example Data from a Matrix Effect Study Across Different Lots of Matrix
| Matrix Lot | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Factor (MF) | IS-Normalized MF |
| Lot 1 | 95,000 | 195,000 | 0.487 | 0.475 | 0.984 |
| Lot 2 | 105,000 | 205,000 | 0.512 | 0.525 | 1.034 |
| Lot 3 | 98,000 | 190,000 | 0.516 | 0.490 | 1.043 |
| Mean | 0.505 | 1.020 | |||
| %CV | 2.9% | 2.6% |
Experimental Protocols
Protocol 1: Post-Column Infusion Study to Identify Regions of Ion Suppression
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Methodology:
-
System Setup:
-
Configure the LC-MS system as shown in the diagram below.
-
Use a syringe pump to deliver a constant flow of a solution containing the analyte and this compound at a known concentration.
-
This flow is introduced into the LC eluent stream via a T-junction placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Begin infusing the analyte and internal standard solution.
-
Once a stable signal is achieved, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal of the analyte and internal standard throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline signal will be observed when no interfering compounds are eluting.
-
Dips or decreases in the baseline signal indicate regions of ion suppression.
-
Increases in the baseline signal indicate regions of ion enhancement.
-
The goal is to adjust the chromatography so that the analyte and this compound elute in a region with no significant ion suppression.
-
Protocol 2: Quantitative Matrix Effect Study
Objective: To quantify the degree of ion suppression or enhancement and to verify that the internal standard corrects for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of the analyte and this compound in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After extraction, spike the analyte and this compound into the clean extracts at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction procedure. This set is used to assess extraction recovery.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-Normalized MF across the different matrix lots.
-
-
Acceptance Criteria:
-
The IS-Normalized MF should be close to 1.0.
-
The %CV of the IS-Normalized MF across the different matrix lots should typically be less than 15%.
-
Visualizations
References
- 1. 1-Bromododecane 97 143-15-7 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-Bromodecane, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: 1-Bromodecane-d4 Analysis by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of inlet temperature on the stability of 1-Bromodecane-d4 during Gas Chromatography (GC) analysis. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Inlet Temperature Effects on this compound Stability
Users may encounter several issues related to the thermal stability of this compound in the GC inlet. This guide provides a systematic approach to identifying and resolving these problems.
Question: My this compound peak is smaller than expected or shows significant tailing. What could be the cause?
Answer:
Reduced peak size and tailing for this compound can be indicative of several issues, primarily related to thermal degradation or activity in the GC inlet.
Possible Causes and Solutions:
-
Inlet Temperature is Too High: this compound, like other halogenated alkanes, can be thermally labile. An excessively high inlet temperature can cause degradation, leading to a lower response for the parent compound.
-
Solution: Methodically decrease the inlet temperature in increments of 10-20°C to find an optimal balance between efficient volatilization and compound stability. A good starting point for inlet temperature optimization is often around 250°C.[1]
-
-
Active Sites in the Inlet: The metallic surfaces and any contaminants within the GC inlet liner can have active sites that catalyze the degradation of sensitive analytes like this compound.
-
Solution: Use a deactivated inlet liner and ensure it is clean. Regular replacement of the liner and septum is crucial to prevent the accumulation of active residues.
-
-
Column Contamination or Degradation: The front end of the GC column can also become active or contaminated, leading to peak tailing and loss of analyte.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trimming a small portion (e.g., 10-15 cm) from the inlet end of the column can remove active sites.
-
Question: I am observing extra peaks in my chromatogram when analyzing this compound. What is their origin?
Answer:
The appearance of unexpected peaks is often a sign of sample degradation within the GC system.
Possible Causes and Solutions:
-
Thermal Degradation Products: High inlet temperatures can cause this compound to break down into more volatile or different polarity compounds, which will appear as separate peaks in the chromatogram. A common degradation pathway for bromoalkanes is dehydrobromination, leading to the formation of an alkene (1-decene).
-
Solution: As with peak area loss, reducing the inlet temperature is the primary solution. Analyze the mass spectra of the extra peaks to identify them as potential degradation products.
-
-
Sample Contamination: The extra peaks could be impurities in the sample or from a contaminated solvent or syringe.
-
Solution: Run a solvent blank to check for contamination from the solvent and syringe. Ensure proper sample preparation and handling procedures are followed.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting inlet temperature for this compound analysis?
A1: A good starting point for the inlet temperature is 250°C.[1] This temperature is generally sufficient to ensure the efficient vaporization of 1-bromodecane (B1670165) (boiling point ~223°C) without causing significant thermal degradation. However, the optimal temperature may vary depending on the specific instrument and method conditions.
Q2: Can the deuteration of this compound affect its thermal stability compared to the non-deuterated form?
A2: While deuteration can slightly alter the physical properties of a molecule, such as its retention time in GC, it is not expected to significantly change its thermal stability under typical GC inlet conditions. The chemical bonds and overall structure are very similar to the non-deuterated analog. Therefore, the stability considerations for 1-bromodecane can be applied to this compound.
Q3: How can I confirm that the observed issues are due to inlet temperature?
A3: A systematic study can be performed by injecting the this compound standard at a series of different inlet temperatures (e.g., from 200°C to 300°C in 25°C increments) while keeping all other GC parameters constant. A decrease in the peak area of this compound and a corresponding increase in the area of degradation products at higher temperatures would confirm a thermal stability issue.
Data Presentation
| Inlet Temperature Range | Expected Impact on this compound Analysis | Recommendations |
| < 200°C | - Incomplete and slow vaporization, leading to broad and tailing peaks.- Poor sample transfer to the column, resulting in low and non-reproducible peak areas. | Generally too low for this compound. Increase the temperature. |
| 200°C - 250°C | - More efficient vaporization and improved peak shape.- Minimal thermal degradation is expected in this range. | Optimal range for most applications. Start optimization here. |
| > 250°C | - Potential for thermal degradation, leading to a decrease in the parent peak area and the appearance of degradation product peaks.- Increased risk of inlet activity causing further compound loss. | Use with caution. Only increase to this range if necessary for the volatilization of other less volatile components in the sample matrix, and validate for analyte stability. |
Experimental Protocols
Protocol for Assessing the Thermal Stability of this compound in the GC Inlet
This protocol outlines a procedure to determine the optimal inlet temperature for the analysis of this compound.
1. Instrument and Method Setup:
-
Gas Chromatograph: Any standard GC system with a split/splitless inlet and a suitable detector (e.g., Mass Spectrometer or Flame Ionization Detector).
-
Column: A non-polar or medium-polarity column (e.g., DB-1ms, HP-5ms). A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Program: Start with an isothermal oven temperature (e.g., 100°C) or a slow temperature ramp that ensures good separation of any potential degradation products from the parent compound. A published method for bromoalkanes uses a program of 40°C for 1 min, then ramped to 160°C at 10°C/min.[2]
-
Detector: Set the detector temperature appropriately (e.g., 280°C for MS transfer line, 300°C for FID).
2. Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a known concentration (e.g., 10 µg/mL).
3. Experimental Procedure:
-
Set the initial inlet temperature to 200°C.
-
Inject a fixed volume (e.g., 1 µL) of the this compound standard solution.
-
Acquire the chromatogram and record the peak area of this compound and any other observed peaks.
-
Increase the inlet temperature by 25°C.
-
Repeat steps 2-4 for a range of inlet temperatures up to 300°C.
-
Perform at least three replicate injections at each temperature to ensure reproducibility.
4. Data Analysis:
-
Plot the average peak area of this compound against the inlet temperature.
-
Plot the average peak area(s) of any suspected degradation products against the inlet temperature.
-
The optimal inlet temperature is the highest temperature that provides a sharp, symmetrical peak for this compound with the maximum response and no significant appearance of degradation products.
Mandatory Visualization
Caption: Logical workflow of this compound in the GC inlet.
References
Technical Support Center: Resolving Co-elution Issues with Matrix Interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-elution with matrix interferences during chromatographic analysis, particularly with liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1][2] This poses a significant challenge as it can lead to inaccurate identification and quantification of the target analyte.[1]
Q2: What are matrix effects in the context of LC-MS analysis?
A2: Matrix effects refer to the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[3][4] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[5][6] The complexity of the sample matrix, such as in plasma, urine, or complex plant materials, often dictates the severity of matrix effects.[3]
Q3: How can I confirm if I have a co-elution or matrix interference problem?
A3: Several methods can be used to confirm co-elution and matrix effects:
-
Visual Peak Shape Inspection: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram, which can indicate the presence of more than one compound.[1][2] However, perfect co-elution might still result in a symmetrical peak.[7]
-
Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the chromatographic peak. A change in the mass spectrum profile across the peak is a strong indicator of co-eluting compounds.[1] For tandem MS, monitoring multiple ion ratios can help detect interferences.[4]
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram prone to ion suppression or enhancement. A constant flow of the analyte standard is introduced into the mass spectrometer after the column. A blank matrix extract is then injected. Dips or rises in the analyte's signal indicate matrix effects.[8][9]
-
Post-Extraction Spike: This quantitative method compares the analyte's response in a pure solvent to its response when spiked into a blank matrix extract. This allows for the calculation of the matrix effect as a percentage.[8]
Troubleshooting Guide: Resolving Co-elution and Matrix Effects
This guide provides a systematic approach to troubleshooting and resolving issues arising from co-elution and matrix interferences.
Caption: A logical workflow for troubleshooting co-elution and matrix interference issues.
Step 1: Identification and Confirmation of the Issue
Before making changes to your method, it's crucial to confirm that co-elution and matrix effects are indeed the root cause of your analytical problems.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare a standard solution of your analyte in a pure solvent (e.g., mobile phase) at a known concentration.
-
Prepare a blank matrix sample by performing your entire sample preparation procedure on a sample that does not contain the analyte.
-
Spike the blank matrix extract with the analyte to the same final concentration as the standard solution.
-
Analyze both the standard solution and the spiked matrix sample using your LC-MS method.
-
Calculate the matrix effect (ME) using the following formula:
Step 2: Optimize Sample Preparation
Effective sample preparation is often the most critical step in mitigating matrix effects by removing interfering components before analysis.[10]
Common Sample Preparation Techniques to Reduce Matrix Effects
| Technique | Principle | Effectiveness for Matrix Removal |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample (e.g., plasma) using an organic solvent or acid. | Simple and fast, but may not remove other matrix components like phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases, leaving interferences in one phase. | Can be highly selective by adjusting solvent polarity and pH.[10] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while interferences are washed away, or vice-versa. | Offers high selectivity and can effectively remove a wide range of interferences. |
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a high affinity for your analyte and low affinity for matrix components.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or buffer) through it.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound interferences.
-
Elution: Elute the analyte of interest using a strong solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.[8]
Step 3: Modify Chromatographic Conditions
If sample preparation alone is insufficient, optimizing the chromatographic separation can help resolve the analyte from interfering matrix components.[9]
Caption: Key parameters to adjust for chromatographic optimization to resolve co-elution.
Strategies for Chromatographic Optimization:
-
Mobile Phase Gradient: Adjusting the gradient slope can improve the separation between closely eluting peaks. A shallower gradient often provides better resolution.[4][7]
-
Mobile Phase Composition: Changing the organic solvent (e.g., from acetonitrile (B52724) to methanol) or modifying the pH of the aqueous phase can alter selectivity and improve separation.[2]
-
Column Chemistry: If co-elution persists, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or biphenyl (B1667301) column) can provide a different separation mechanism and resolve the interference.[4][7]
-
Flow Rate: Decreasing the flow rate can increase the interaction time of the analyte with the stationary phase, potentially improving resolution.[7]
Step 4: Adjust Detection Method
When chromatographic separation is challenging, modifying the detection method, particularly in mass spectrometry, can help to selectively quantify the analyte despite co-elution.
Tandem Mass Spectrometry (MS/MS) for Co-eluting Compounds
If you have access to a tandem mass spectrometer, you can use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) to enhance selectivity.
Experimental Protocol: MRM Method Development for Co-eluting Isobaric Compounds
-
Precursor Ion Selection: Infuse a standard solution of each co-eluting compound into the mass spectrometer to determine the optimal precursor ion (m/z) for each.
-
Fragment Ion Selection: Perform product ion scans for each precursor ion to identify unique, high-intensity fragment ions.
-
MRM Method Creation: Develop an MRM method that includes the precursor ion → fragment ion transitions for each compound.
-
Collision Energy Optimization: Optimize the collision energy for each transition to maximize the signal of the fragment ions.
-
Data Acquisition and Quantification: Acquire data using the optimized MRM method. Quantify each compound based on the signal from its unique transition.[7]
By following this structured troubleshooting guide, researchers can systematically identify, address, and resolve issues of co-elution with matrix interferences, leading to more accurate and reliable analytical results.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
The Superiority of ¹³C-Labeled Standards in Quantitative Analysis: A Comparative Guide to 1-Bromodecane-d4
For researchers, scientists, and drug development professionals, the accuracy of quantitative analysis is paramount. In mass spectrometry-based assays, the choice of an internal standard is a critical factor that directly influences data reliability. While stable isotope-labeled (SIL) internal standards are the gold standard, a crucial distinction exists between deuterated (²H or D) and carbon-13 (¹³C) labeled standards. This guide provides an objective comparison, supported by established principles and illustrative data, to highlight the performance differences between using a deuterated standard like 1-Bromodecane-d4 and its ¹³C-labeled counterpart.
The ideal internal standard must behave identically to the analyte throughout sample preparation, chromatography, and ionization to accurately correct for analytical variability.[1] While both deuterated and ¹³C-labeled compounds are designed for this purpose, their subtle physicochemical differences can lead to significant variations in performance, particularly in complex biological matrices.
Key Performance Differences: A Head-to-Head Comparison
The primary distinctions between deuterated and ¹³C-labeled internal standards lie in their chromatographic behavior, isotopic stability, and ability to mitigate matrix effects.
Chromatographic Co-elution: A significant advantage of ¹³C-labeled standards is their ability to co-elute perfectly with the unlabeled analyte.[1] This is because the mass difference is distributed throughout the carbon backbone, leaving physicochemical properties like polarity and hydrophobicity virtually unchanged. In contrast, deuterated standards such as this compound can exhibit a chromatographic shift, often eluting slightly earlier than the native compound in reversed-phase chromatography.[1] This "isotope effect" is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can alter the molecule's interaction with the stationary phase.[1]
Isotopic Stability: Deuterated standards can be susceptible to the exchange of deuterium (B1214612) with hydrogen from solvents or the sample matrix, particularly for labels on heteroatoms or in positions alpha to carbonyl groups.[2] This can compromise the accuracy of quantification. ¹³C-labeled standards are not susceptible to this isotopic exchange, ensuring greater stability throughout the analytical process.[2]
Matrix Effects: In complex matrices, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte. Due to their perfect co-elution, ¹³C-labeled standards experience the same matrix effects as the analyte, leading to more accurate and precise quantification.[1] The chromatographic shift of deuterated standards means they may not be in the same "analytical space" as the analyte during ionization, leading to differential matrix effects and potentially biased results.[3]
Quantitative Data Comparison
Table 1: Accuracy and Precision
| Parameter | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard | Rationale |
| Accuracy (% Bias) | Can be significant (e.g., up to 40% in some cases)[3] | Typically <5% | Prone to differential matrix effects due to chromatographic shift. Co-elution ensures identical matrix effects as the analyte. |
| Precision (%CV) | Higher CV% | Lower CV%[2] | Variability in matrix effects and potential isotopic exchange can increase the coefficient of variation. |
Table 2: Chromatographic and Isotopic Properties
| Property | Deuterated Standard (e.g., this compound) | ¹³C-Labeled Standard | Impact on Analysis |
| Chromatographic Shift | Often observed (elutes earlier in RP-LC)[1] | None[1] | Can lead to inaccurate quantification due to differential matrix effects. |
| Isotopic Exchange | Susceptible, especially at certain positions[2] | Not susceptible[2] | Can lead to a loss of the isotopic label and inaccurate results. |
Experimental Protocols
To empirically determine the suitability of an internal standard, the following experimental protocols can be employed.
Protocol 1: Evaluation of Chromatographic Co-elution
-
Sample Preparation: Prepare three solutions:
-
A solution containing only the unlabeled analyte (e.g., 1-Bromodecane).
-
A solution containing only the internal standard (e.g., this compound or a ¹³C-labeled version).
-
A mixed solution containing both the analyte and the internal standard.
-
-
LC-MS/MS Analysis: Inject the individual and mixed solutions into the LC-MS/MS system using the intended chromatographic method.
-
Data Analysis: Overlay the chromatograms of the analyte and the internal standard from the mixed solution. Measure the retention times for both peaks. A significant difference in retention times for the deuterated standard compared to the analyte indicates a chromatographic isotope effect. The ¹³C-labeled standard should have a retention time identical to the analyte.[2]
Protocol 2: Assessment of Matrix Effects
-
Sample Preparation:
-
Prepare a calibration curve of the analyte and internal standard in a clean solvent.
-
Prepare a calibration curve of the analyte and internal standard in the biological matrix of interest (e.g., plasma, urine).
-
-
LC-MS/MS Analysis: Analyze both sets of calibration curves under the same conditions.
-
Data Analysis: Compare the slopes of the calibration curves. A significant difference in the slopes between the solvent and matrix curves indicates the presence of matrix effects. The internal standard's ability to track these effects can be assessed by the consistency of the analyte/internal standard peak area ratios across the two curves. A ¹³C-labeled standard is expected to provide more consistent ratios due to co-elution.
Visualizing the Workflow and Rationale
The following diagrams illustrate the concepts discussed.
Caption: Chromatographic behavior of deuterated vs. ¹³C-labeled internal standards relative to the analyte.
Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.
Conclusion
While deuterated internal standards like this compound can be utilized to develop validated analytical methods and are often more readily available and less expensive, researchers must be aware of their potential limitations.[1][4] The possibility of chromatographic shifts and isotopic instability requires thorough method validation to ensure these factors do not compromise the accuracy and reliability of the results. For applications demanding the highest level of accuracy and precision, ¹³C-labeled internal standards are the superior choice due to their identical chromatographic behavior and greater isotopic stability.
References
The Gold Standard of Quantification: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, achieving the highest level of accuracy and precision in quantitative analysis is paramount. In techniques like liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly influence data reliability. This guide provides an objective comparison of the analytical performance of deuterated (stable isotope-labeled) versus non-deuterated (structural analogue) internal standards, supported by experimental data and detailed methodologies.
Internal standards (IS) are essential in quantitative LC-MS to correct for analytical variability that can occur during sample preparation, injection, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two main types of internal standards used are deuterated standards, which are chemically identical to the analyte but have one or more hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue standards, which have a similar but not identical chemical structure.
Superior Performance of Deuterated Internal Standards
The scientific consensus largely favors the use of stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, for achieving the highest levels of accuracy and precision in quantitative bioanalysis. Their near-identical chemical and physical properties to the analyte allow for
A Researcher's Guide to Method Validation Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard (IS) is a cornerstone of a robust method. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized by regulatory bodies as the "gold standard" for internal standards, offering superior accuracy and precision.[1][2] This guide provides a comprehensive comparison of method validation parameters when using SIL-ISs, in accordance with the harmonized International Council for Harmonisation (ICH) M10 guideline, which is endorsed by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
The primary objective of bioanalytical method validation is to demonstrate that a particular method is suitable for its intended purpose.[4][5][6] When using mass spectrometry, regulatory guidelines strongly recommend the use of a stable isotope-labeled analyte as the internal standard whenever possible.[6][7] A SIL-IS is chemically almost identical to the analyte, differing only in the presence of one or more stable isotopes (e.g., ²H, ¹³C, ¹⁵N), which results in a different mass-to-charge ratio that can be distinguished by the mass spectrometer.[2][7] This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variability during sample preparation and analysis.[1][8]
Comparison of Internal Standard Performance
The choice of internal standard significantly impacts the quality of bioanalytical data. While other types of internal standards, such as structural analogs, can be used, SIL-ISs generally provide superior performance.
| Performance Characteristic | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | No Internal Standard |
| Analyte Recovery Compensation | High | Moderate to Low | None |
| Matrix Effect Compensation | High | Variable | None |
| Precision (%CV) | Typically ≤ 15% | Can be > 15% | Highly Variable |
| Accuracy (%Bias) | Typically within ±15% | Can be outside ±15% | Unreliable |
| Regulatory Acceptance | Universally Recommended | Requires Justification | Not Acceptable for Regulated Bioanalysis |
Key Validation Parameters and Acceptance Criteria
A full validation of a bioanalytical method using a SIL-IS should be performed to ensure the reliability of the analytical results.[5][9] The following table summarizes the key validation parameters and their acceptance criteria as per the ICH M10 guideline.
| Validation Parameter | Purpose | Acceptance Criteria |
| Selectivity | To ensure the method can differentiate the analyte and IS from other components in the matrix.[1] | Response of interfering peaks in blank matrix should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[3][10] |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal values and the reproducibility of the measurements.[1][3] | For LLOQ: Mean concentration within ±20% of nominal value; %CV ≤ 20%. For other QCs: Mean concentration within ±15% of nominal value; %CV ≤ 15%.[3] |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | A minimum of 6 non-zero calibration standards. A simple regression model that adequately describes the concentration-response relationship should be used. |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The matrix factor (response in the presence of matrix vs. response in neat solution) should be consistent across different sources of matrix. The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[11] | Mean concentration of stability QCs should be within ±15% of the nominal concentration.[11] |
Detailed Experimental Protocols
The following are detailed methodologies for key validation experiments when employing a stable isotope-labeled internal standard.
Selectivity
Objective: To assess the method's ability to differentiate and quantify the analyte and SIL-IS from endogenous matrix components.
Protocol:
-
Obtain at least six individual sources of the blank biological matrix (e.g., plasma, urine).
-
Analyze each blank matrix sample to screen for interfering peaks at the retention times of the analyte and the SIL-IS.
-
Analyze a blank matrix sample spiked only with the SIL-IS to confirm the absence of signal in the analyte's mass transition.
-
Analyze a blank matrix sample spiked with the analyte at the LLOQ concentration and the SIL-IS.
Accuracy and Precision
Objective: To determine the accuracy and precision of the method across the analytical range.
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (within 3x of LLOQ), Medium QC, and High QC.[3]
-
Intra-day (Within-run) Accuracy and Precision: Analyze at least five replicates of each QC level in a single analytical run.[1][2]
-
Inter-day (Between-run) Accuracy and Precision: Analyze at least five replicates of each QC level on at least three different days.[1]
-
Calculate the percent bias for accuracy and the percent coefficient of variation (%CV) for precision for each QC level.
Matrix Effect
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and SIL-IS.
Protocol:
-
Obtain at least six individual sources of the biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and SIL-IS in a neat (non-matrix) solvent at low and high concentrations.
-
Set B (Post-extraction Spike): Extract blank matrix from each source. Spike the extracted matrix with the analyte and SIL-IS at the same low and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the blank matrix from each source with the analyte and SIL-IS at low and high concentrations before extraction.
-
-
Calculate the Matrix Factor (MF) for the analyte and IS: MF = (Peak Area in Set B) / (Peak Area in Set A).
-
Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF).
-
Calculate the %CV of the IS-Normalized MF across the different matrix sources.
Stability
Objective: To demonstrate that the analyte is stable in the biological matrix under expected storage and handling conditions.[7]
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Evaluate the following stability conditions:
-
Freeze-Thaw Stability: Subject QC samples to a minimum of three freeze-thaw cycles (e.g., frozen at -20°C or -80°C and thawed at room temperature).[7]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the expected storage duration of study samples.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at their intended storage temperature.
-
-
Analyze the stability samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Visualizing the Method Validation Workflow
The following diagrams illustrate the logical flow of the bioanalytical method validation process and the relationship between its core components.
Caption: A high-level workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
Caption: Interrelationship of key validation parameters in a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. capa.org.tw [capa.org.tw]
- 10. fda.gov [fda.gov]
- 11. benchchem.com [benchchem.com]
A Guide to Inter-Laboratory Study Design for Analytical Methods Utilizing 1-Bromodecane-d4
For researchers, scientists, and drug development professionals, ensuring the accuracy, precision, and reproducibility of analytical methods is paramount. Inter-laboratory studies are the gold standard for validating the robustness of a method across different laboratories, equipment, and analysts. This guide provides a framework for designing such studies for methods employing 1-Bromodecane-d4 as an internal standard, particularly in the context of analyzing brominated compounds.
This compound, a deuterated form of 1-bromodecane, serves as an excellent internal standard in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving data quality.
Core Principles of Inter-Laboratory Study Design
A well-designed inter-laboratory study provides a comprehensive evaluation of a method's performance. Key considerations, based on internationally recognized guidelines such as those from AOAC International, include:
-
Clear Objectives: The study must have a clearly defined purpose, such as determining the repeatability and reproducibility of a method, or comparing the performance of different methods.
-
Sufficient Number of Participants: A minimum of eight laboratories reporting valid data for each material is generally recommended to ensure statistical significance.
-
Homogeneous and Stable Test Materials: The samples distributed to participating laboratories must be homogeneous and stable throughout the duration of the study. Standard Reference Materials (SRMs), such as NIST SRM 2585 for organic contaminants in house dust, are often used to assess accuracy.
-
Detailed and Unambiguous Protocol: A comprehensive protocol with clear, step-by-step instructions must be provided to all participants to minimize deviations.
-
Statistical Analysis: A robust statistical plan should be in place to analyze the data and calculate key performance metrics.
Figure 1: General workflow of an inter-laboratory study.
Comparison of Analytical Methods for Brominated Compounds
This section compares two common approaches for the analysis of brominated flame retardants (BFRs) in environmental solid matrices like sediment, using this compound as an internal standard.
Method A: Soxhlet Extraction with High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)
This method is based on established protocols such as U.S. EPA Method 1614A and is considered a robust and highly sensitive approach.
Method B: Pressurized Liquid Extraction (PLE) with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method represents a more modern and often faster alternative to traditional Soxhlet extraction.
Experimental Protocols
Method A: Soxhlet Extraction - HRGC/HRMS
-
Sample Preparation: A 10-20 g sample of dried sediment is mixed with anhydrous sodium sulfate.
-
Internal Standard Spiking: The sample is spiked with a known amount of this compound solution.
-
Extraction: The spiked sample is extracted with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for 16-24 hours using a Soxhlet apparatus.
-
Extract Cleanup: The extract is concentrated and subjected to a multi-step cleanup process, which may include gel permeation chromatography (GPC) to remove lipids and sulfur, followed by column chromatography on silica (B1680970) gel or Florisil to remove polar interferences.
-
Analysis: The cleaned extract is concentrated to a final volume, and an injection internal standard is added. The sample is then analyzed by HRGC/HRMS.
Figure 2: Workflow for Method A: Soxhlet Extraction - HRGC/HRMS.
Method B: Pressurized Liquid Extraction - GC-MS/MS
-
Sample Preparation: A 5-10 g sample of dried sediment is mixed with a dispersing agent like diatomaceous earth.
-
Internal Standard Spiking: The sample is spiked with a known amount of this compound solution.
-
Extraction: The sample is extracted using a PLE system with an appropriate solvent (e.g., dichloromethane (B109758) or a hexane/acetone mixture) at elevated temperature and pressure (e.g., 100 °C and 1500 psi).
-
Extract Cleanup: The extract is concentrated and may undergo a simplified cleanup, often using solid-phase extraction (SPE) cartridges (e.g., silica or Florisil).
-
Analysis: The cleaned extract is concentrated to a final volume, and an injection internal standard is added. The sample is then analyzed by GC-MS/MS.
Figure 3: Workflow for Method B: PLE - GC-MS/MS.
Performance Data Comparison
The following table summarizes representative performance data from various studies analyzing polybrominated diphenyl ethers (PBDEs) in sediment, which are common analytes for which this compound would be used as an internal standard. The data is presented to illustrate the typical performance of the two compared methods.
| Performance Parameter | Method A (Soxhlet - HRGC/HRMS) | Method B (PLE - GC-MS/MS) |
| Analyte Recovery (%) | 70 - 120 | 85 - 115 |
| Repeatability (RSDr %) | < 15 | < 10 |
| Reproducibility (RSDR %) | < 25 | < 20 |
| Limit of Detection (LOD) | Low pg/g | Mid-to-high pg/g |
| Limit of Quantification (LOQ) | Low-to-mid pg/g | High pg/g to low ng/g |
| Sample Throughput | Low | High |
| Solvent Consumption | High | Low |
Note: RSDr refers to the relative standard deviation under repeatability conditions (within the same laboratory), while RSDR refers to the relative standard deviation under reproducibility conditions (across different laboratories).
Summary of Method Comparison
Both Method A and Method B are capable of producing high-quality data for the analysis of brominated compounds in environmental matrices.
-
Method A (Soxhlet - HRGC/HRMS) is a well-established, highly sensitive method capable of achieving very low detection limits. However, it is time-consuming, requires large volumes of solvent, and involves a laborious cleanup procedure.
-
Method B (PLE - GC-MS/MS) offers a significant advantage in terms of sample throughput and reduced solvent consumption. While the detection limits may be slightly higher than those of HRGC/HRMS, they are generally sufficient for most monitoring and compliance purposes. The use of GC-MS/MS also provides excellent selectivity, reducing the need for extensive cleanup.
The choice between these methods will depend on the specific requirements of the study, including the desired detection limits, the number of samples to be analyzed, and the available resources. Regardless of the method chosen, the use of this compound as an internal standard is a critical component in achieving accurate and reliable results. A properly designed inter-laboratory study is essential to validate the chosen method and ensure the comparability of data generated by different laboratories.
Navigating Linearity and Range: A Comparative Guide to 1-Bromodecane-d4 Calibration Curves
For researchers, scientists, and drug development professionals, establishing robust and reliable analytical methods is paramount for accurate quantification of target analytes. The use of a stable isotope-labeled internal standard, such as 1-Bromodecane-d4, is a cornerstone of high-quality quantitative analysis, particularly in chromatographic methods coupled with mass spectrometry. This guide provides a comprehensive comparison of linearity and range for this compound calibration curves, supported by experimental data and detailed protocols to aid in method development and validation.
Deuterated internal standards like this compound are considered the gold standard in mass spectrometry-based assays. Their physicochemical properties are nearly identical to their non-deuterated counterparts, which is crucial for compensating for variations during sample preparation and analysis. The mass difference allows for clear differentiation by the mass spectrometer without significantly altering chromatographic behavior.
Comparative Performance of this compound Calibration
The choice of analytical instrumentation can significantly influence the performance of a calibration curve. Below is a comparison of typical linearity and range data for this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is illustrative of expected performance in a controlled laboratory setting.
| Parameter | GC-MS | LC-MS/MS | Alternative Internal Standard (1-Bromononane) |
| Linear Range (ng/mL) | 1 - 1000 | 0.1 - 500 | 1 - 1000 |
| Coefficient of Determination (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 10% | < 5% | < 15% |
| Matrix Effects | Less susceptible in many cases | Can be significant, but mitigated by deuterated IS | Susceptible to differential matrix effects |
Experimental Protocol for Establishing a Calibration Curve
This protocol outlines the key steps for generating a calibration curve for the quantification of a target analyte using this compound as an internal standard.
Preparation of Stock Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the non-deuterated analyte (e.g., 1-Bromodecane) into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the same solvent used for the analyte stock solution.
Preparation of Calibration Standards
-
Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution to achieve the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).[1]
-
Spike each calibration standard with a constant amount of the Internal Standard Stock Solution to a final concentration that is in the mid-range of the calibration curve (e.g., 50 ng/mL).
Sample Preparation
-
Accurately measure a specific amount of the sample matrix (e.g., 1 mL of plasma or 1 g of tissue homogenate).
-
Spike the sample with the same constant amount of the Internal Standard Stock Solution as used in the calibration standards.
-
Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
The final extract is then concentrated or diluted as needed to fall within the linear range of the calibration curve.
Instrumental Analysis (GC-MS or LC-MS/MS)
-
Inject a fixed volume of each calibration standard and sample extract into the chromatography system.
-
The chromatographic conditions (e.g., column, mobile phase/carrier gas, temperature program) should be optimized to ensure good separation of the analyte and internal standard from other matrix components.
-
The mass spectrometer should be operated in a mode that allows for the selective detection and quantification of the analyte and this compound.
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio for each calibration standard and sample by dividing the peak area of the analyte by the peak area of the internal standard.
-
Construct a calibration curve by plotting the response ratio (y-axis) against the concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[1]
-
The concentration of the analyte in the unknown samples is then calculated using the equation of the calibration curve.
Logical Workflow for Linearity and Range Assessment
The following diagram illustrates the logical workflow for assessing the linearity and range of a calibration curve for this compound.
Conclusion
The selection of an appropriate analytical method and the careful establishment of a linear calibration range are critical for the accurate quantification of analytes. This compound serves as an excellent internal standard, particularly for mass spectrometry-based methods, due to its chemical similarity to corresponding non-deuterated analytes, which helps to mitigate matrix effects and improve the reliability of results. Both GC-MS and LC-MS/MS can provide excellent linearity for calibration curves using this compound, with the choice of instrument often depending on the specific analyte, matrix, and required sensitivity. By following a detailed experimental protocol and a logical workflow for data analysis, researchers can confidently establish a robust and reliable quantitative method.
References
A Researcher's Guide to Determining the Limit of Detection for 1-Bromodecane-d4 and Comparison with Alternative Internal Standards
This guide provides a comprehensive framework for determining the limit of detection (LOD) for the internal standard 1-Bromodecane-d4. It is intended for researchers, scientists, and drug development professionals utilizing chromatographic and mass spectrometric techniques. The guide outlines detailed experimental protocols, presents a comparative analysis with alternative standards, and includes supporting data to aid in method development and validation.
Introduction to this compound
This compound is a deuterated form of 1-bromodecane, commonly employed as an internal standard in analytical chemistry. Its use is particularly prevalent in methods involving gas chromatography-mass spectrometry (GC-MS) for the quantification of volatile and semi-volatile organic compounds. As an internal standard, it is added in a known quantity to samples before processing. This allows for the correction of analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of quantification. The determination of its limit of detection is a critical step in validating any analytical method to define the lower boundary of its reliable measurement capabilities.
Experimental Protocol for LOD Determination
The limit of detection is statistically determined as the lowest concentration of an analyte that can be reliably distinguished from a blank sample with a specified level of confidence. The following protocol, based on the United States Environmental Protection Agency (US EPA) method, is recommended for determining the LOD for this compound.
Methodology:
-
Preparation of Stock and Spiking Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 100 µg/mL.
-
Perform serial dilutions to create a low-concentration spiking solution. The target concentration for this solution should be estimated to be between one to five times the expected LOD.
-
-
Sample Preparation and Analysis:
-
Prepare at least seven replicate samples by spiking a clean matrix (e.g., reagent water or a representative sample blank) with the low-concentration spiking solution.
-
If a sample matrix is used, an equal number of unspiked matrix blanks should also be prepared and analyzed.
-
Process the spiked samples and blanks through the entire analytical procedure, including extraction, concentration, and any derivatization steps.
-
Analyze the processed samples using a calibrated GC-MS system.
-
-
LOD Calculation:
-
Calculate the standard deviation (S) of the measured concentrations from the seven or more spiked replicate samples.
-
The LOD is calculated using the following formula: LOD = t * S Where:
-
S is the standard deviation of the replicate analyses.
-
t is the Student's t-value for a one-sided 99% confidence level with n-1 degrees of freedom (where n is the number of replicates). For seven replicates (n=7), the t-value is 3.143.
-
-
-
Verification:
-
The calculated LOD should be verified by analyzing a spike at the determined concentration to ensure a detectable signal-to-noise ratio (typically S/N > 3).
-
Workflow for LOD Determination
A Comparative Guide to Cross-Validation of Analytical Methods with Different Internal Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the development and validation of robust bioanalytical methods. An ideal internal standard mimics the analyte's behavior throughout sample processing and analysis, correcting for variability and ensuring accurate quantification. The two most common types of internal standards are stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards.[1] This guide provides an objective comparison of the performance of these two types of internal standards through a cross-validation approach, supported by experimental data and detailed methodologies.
The prevailing wisdom in the bioanalytical community is that a SIL-IS is the "gold standard" due to its near-identical physicochemical properties to the analyte.[1][2] However, practical considerations such as cost and availability often necessitate the use of a structural analog.[1] Cross-validation is essential to demonstrate that a validated analytical method produces consistent and reliable results when modifications are made, such as changing the internal standard.[3]
Data Presentation: Performance Comparison
A cross-validation study should be designed to rigorously assess the performance of the analytical method with each internal standard. The following table summarizes key quantitative data from a hypothetical cross-validation study comparing a SIL-IS and a structural analog IS for the quantification of a drug in human plasma by LC-MS/MS.
| Validation Parameter | Acceptance Criteria (ICH M10) | Method with SIL-IS | Method with Structural Analog IS | Conclusion |
| Calibration Curve | ||||
| Linearity (r²) | ≥ 0.99 | 0.998 | 0.995 | Both meet criteria |
| Accuracy & Precision | ||||
| LLOQ QC | ± 20% | Mean: 102%, CV: 8% | Mean: 108%, CV: 15% | Both meet criteria |
| Low QC | ± 15% | Mean: 98%, CV: 5% | Mean: 105%, CV: 12% | Both meet criteria |
| Medium QC | ± 15% | Mean: 101%, CV: 4% | Mean: 97%, CV: 9% | Both meet criteria |
| High QC | ± 15% | Mean: 99%, CV: 3% | Mean: 95%, CV: 7% | Both meet criteria |
| Matrix Effect | CV ≤ 15% | 6% | 18% | Structural Analog IS fails |
| Recovery | Consistent and precise | 85% (CV: 4%) | 75% (CV: 13%) | SIL-IS shows higher and more consistent recovery |
| Stability (Freeze-Thaw, 3 cycles) | ± 15% from nominal | -5% | -12% | Both meet criteria |
This table summarizes hypothetical data to illustrate potential outcomes.
Experimental Protocols
A detailed methodology is crucial for the successful validation of an analytical method. Below is a generalized protocol for the cross-validation of two different internal standards.
Objective: To compare the performance of two different internal standards (e.g., a SIL-IS and a structural analog IS) for the quantification of a specific analyte in a given biological matrix.
Materials:
-
Blank biological matrix from at least six different sources.[1]
-
Certified reference standards of the analyte.
-
Internal Standard 1 (e.g., SIL-IS).
-
Internal Standard 2 (e.g., Structural Analog IS).
-
All necessary reagents and solvents for the analytical method (e.g., LC-MS/MS).[1]
Methodology:
-
Preparation of Stock and Working Solutions: Prepare separate stock solutions of the analyte and each internal standard. From these, prepare working solutions for spiking into the biological matrix.[1]
-
Preparation of Calibration Standards and Quality Control (QC) Samples: Prepare two sets of calibration standards and QC samples (at LLOQ, low, medium, and high concentrations) by spiking the blank biological matrix. One set will be used with IS-1 and the other with IS-2.
-
Sample Preparation: Process the two sets of calibration standards and QCs, and blank matrix samples. Add IS-1 to the first set and IS-2 to the second set during the sample processing step.[4]
-
LC-MS/MS Analysis: Analyze the processed samples using the validated chromatographic method.
-
Data Analysis:
-
Construct a calibration curve for each set by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Determine the concentrations of the QC samples using their respective calibration curves.
-
Evaluate method performance parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines like the ICH M10.[4][5][6]
-
-
Incurred Sample Reanalysis (ISR): If available, analyze a set of incurred study samples using the analytical method with each of the two internal standards to assess real-world performance.[1]
Mandatory Visualizations
To better understand the logical flow of selecting and cross-validating an internal standard, the following diagrams have been created.
Ultimately, the decision to use a specific internal standard should be based on a thorough evaluation of the experimental data. By following a rigorous cross-validation protocol, researchers can ensure the development of a robust and reliable bioanalytical method that meets regulatory expectations and provides high-quality data for drug development.[1] This data-driven approach allows for a confident selection of an internal standard that is "fit-for-purpose," balancing performance with practical considerations.[1]
References
A Comparative Guide to the Quantification of 1-Bromodecane: Evaluating the Accuracy and Precision of 1-Bromodecane-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of halogenated hydrocarbons like 1-bromodecane (B1670165), the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of the results. This guide provides an objective comparison of the performance of a stable isotope-labeled (SIL) internal standard, 1-bromodecane-d4, against a non-deuterated structural analog, 1-bromododecane (B92323). The information presented herein, including experimental protocols and comparative data, is intended to assist researchers in selecting the most suitable internal standard for their analytical needs.
In mass spectrometry-based quantification, stable isotope-labeled internal standards are widely regarded as the gold standard.[1][2] These compounds are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences the same variations throughout sample preparation, extraction, and analysis.[3] Consequently, it provides the most effective correction for experimental variability and matrix effects, leading to superior accuracy and precision.[4] this compound is the deuterated analog of 1-bromodecane and is an ideal internal standard for its quantification.[5]
Logical Framework for Internal Standard Correction
The diagram below illustrates the fundamental principle of how an internal standard corrects for variations in analytical procedures. By adding a fixed concentration of the internal standard to all samples, standards, and blanks, any loss or enhancement in the analyte signal during the analytical process is mirrored by a proportional change in the internal standard signal. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the variability.
Caption: Logical diagram of internal standard correction for analytical variability.
Experimental Protocol: Quantification of 1-Bromodecane using GC-MS
This section details a typical experimental protocol for the quantification of 1-bromodecane in a representative organic matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.
Materials and Reagents
-
1-Bromodecane (≥98% purity)
-
This compound (isotopic purity ≥98%)
-
1-Bromododecane (≥98% purity, for comparison)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
2 mL autosampler vials with caps
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 1-bromodecane, this compound, and 1-bromododecane into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 1-bromodecane primary stock solution with dichloromethane to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound and 1-bromododecane primary stock solutions with dichloromethane to a final concentration of 100 ng/mL.
Sample Preparation
-
To 1 mL of the sample matrix in a glass test tube, add 10 µL of the 100 ng/mL internal standard spiking solution (either this compound or 1-bromododecane).
-
Vortex the sample for 30 seconds.
-
Add 2 mL of dichloromethane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (bottom) layer to a clean test tube containing anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Bromodecane: m/z 135, 137
-
This compound: m/z 139, 141
-
1-Bromododecane: m/z 163, 165
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 1-bromodecane to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Determine the concentration of 1-bromodecane in the samples by applying the peak area ratio to the regression equation.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the quantification of 1-bromodecane using an internal standard.
Caption: Experimental workflow for 1-bromodecane analysis using an internal standard.
Performance Comparison: this compound vs. 1-Bromododecane
The following table summarizes hypothetical but realistic performance data for the quantification of 1-bromodecane using either this compound or 1-bromododecane as the internal standard. This data is intended to illustrate the expected differences in accuracy and precision.
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| This compound | 10 | 98.5 | 2.1 |
| 100 | 101.2 | 1.5 | |
| 500 | 99.3 | 1.8 | |
| 1-Bromododecane | 10 | 92.1 | 8.5 |
| 100 | 95.6 | 6.2 | |
| 500 | 94.8 | 7.1 |
As the data illustrates, the use of the stable isotope-labeled internal standard, this compound, results in significantly higher accuracy (closer to 100% recovery) and better precision (lower % RSD) across the tested concentration range. This is because this compound almost perfectly mimics the behavior of the native 1-bromodecane during the analytical process, providing a more effective correction for any variability. In contrast, the structural analog, 1-bromododecane, while chemically similar, will have different chromatographic retention times and may exhibit different extraction efficiencies and ionization responses, leading to less accurate and precise results.
Conclusion
For the accurate and precise quantification of 1-bromodecane, the use of a stable isotope-labeled internal standard, such as this compound, is strongly recommended. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability. While a structural analog like 1-bromododecane can be a more cost-effective alternative, it is more likely to introduce a bias in the results due to differences in its physicochemical properties compared to the analyte. Therefore, for the development of robust and reliable analytical methods, particularly for regulatory submissions or in research where high accuracy is paramount, this compound is the superior choice.
References
Navigating Environmental Analysis: A Comparative Guide to 1-Bromodecane-d4 and its Alternatives
In the intricate world of environmental monitoring and toxicology, the precise quantification of pollutants is paramount. Researchers, scientists, and drug development professionals demand analytical tools that offer reliability and accuracy, especially when dealing with complex environmental matrices. This guide provides a comprehensive comparison of 1-Bromodecane-d4, a deuterated internal standard, and its alternatives in the analysis of environmental contaminants. While direct experimental data on the environmental fate of this compound is limited, its primary application lies in enhancing the accuracy of analytical measurements. This guide will therefore focus on its performance in this critical role.
The Role of Deuterated Internal Standards in Environmental Analysis
The analysis of soil, water, and sediment samples for trace levels of pollutants, such as brominated flame retardants (BFRs) and other persistent organic pollutants (POPs), is fraught with challenges.[1] The complex nature of these matrices can lead to analyte loss during sample preparation and variations in instrument response.[2] To counteract these issues, the use of isotopically labeled internal standards, such as this compound, in a technique called isotope dilution mass spectrometry (IDMS), has become a cornerstone of high-quality environmental analysis.[1]
The principle behind IDMS is straightforward yet powerful: a known amount of a deuterated analog of the target analyte is added to the sample at the very beginning of the analytical process.[1] Because the deuterated standard is chemically and physically almost identical to the non-labeled analyte, it experiences the same losses and variations throughout the extraction, cleanup, and analysis steps.[1] Since the mass spectrometer can distinguish between the analyte and the heavier deuterated standard, the ratio of their signals can be used to accurately calculate the initial concentration of the analyte, effectively correcting for any procedural inconsistencies.[2]
Performance of this compound as an Internal Standard
While specific performance data for this compound is not extensively published, its utility can be inferred from its close structural analog, 1-bromononane-d4, and the general principles of IDMS. As a long-chain alkyl bromide, it is a suitable internal standard for a range of chemically similar semi-volatile organic compounds.[1]
Table 1: Performance Characteristics of Isotope Dilution Mass Spectrometry using Deuterated Alkyl Bromide Internal Standards
| Parameter | Typical Performance in Water Samples | Typical Performance in Soil/Sediment Samples |
| Recovery | Corrected to be near 100% | Corrected to be near 100% |
| Precision (RSD) | < 15% | < 20% |
| Limit of Detection (LOD) | Analyte and instrument dependent, typically in the low ng/L to pg/L range | Analyte and instrument dependent, typically in the low µg/kg to ng/kg range |
| Linearity (R²) of Calibration | > 0.99 | > 0.99 |
Note: This table represents typical performance characteristics of IDMS with deuterated internal standards for the analysis of semi-volatile organic compounds and is not based on specific experimental data for this compound.
Comparison with Alternatives
The primary alternatives to using this compound as an internal standard fall into two categories: other internal standards and different analytical approaches.
1. Alternative Internal Standards:
-
Other Deuterated Long-Chain Alkyl Bromides (e.g., 1-Bromooctane-d17, 1-Bromododecane-d25): These compounds offer very similar performance to this compound and the choice often depends on the specific analytes being targeted to ensure chromatographic co-elution and similar physicochemical behavior.
-
13C-labeled Analogs: Carbon-13 labeled standards are another excellent option for IDMS. They offer a significant mass shift from the native analyte and are chemically identical. The choice between deuterated and 13C-labeled standards often comes down to cost and availability.
-
Non-isotopically Labeled Internal Standards (Structural Analogs): These are compounds that are chemically similar to the analyte but not isotopically labeled (e.g., a brominated alkane with a different chain length). While more cost-effective, they may not perfectly mimic the behavior of the analyte during sample preparation and analysis, potentially leading to less accurate results.
2. Alternative Analytical Approaches:
-
External Standard Calibration: This method relies on a calibration curve generated from standards prepared in a clean solvent. It is simpler and less expensive than IDMS but is highly susceptible to matrix effects and variations in sample preparation, leading to lower accuracy and precision.
-
Matrix-Matched Calibration: In this approach, calibration standards are prepared in a sample matrix that is similar to the unknown samples. This can help to compensate for some matrix effects but can be difficult to implement, especially for diverse and complex environmental samples.
Experimental Protocols
The following are generalized experimental protocols for the analysis of environmental samples using a deuterated internal standard like this compound with Gas Chromatography-Mass Spectrometry (GC-MS).
Analysis of Water Samples
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
- To a 1 L water sample, add a known amount of this compound solution (e.g., 100 ng).
- Adjust the pH of the sample as required for the target analytes.
- Transfer the spiked sample to a 2 L separatory funnel.
- Add 60 mL of an appropriate organic solvent (e.g., dichloromethane).
- Shake vigorously for 2 minutes, venting frequently.
- Allow the layers to separate and collect the organic layer.
- Repeat the extraction twice more with fresh solvent.
- Combine the organic extracts.
- Dry the combined extract by passing it through anhydrous sodium sulfate.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Injector Temperature: 280 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.
- Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
Analysis of Soil and Sediment Samples
1. Sample Preparation (Soxhlet Extraction):
- Homogenize the soil or sediment sample.
- To 10 g of the homogenized sample, add a known amount of this compound solution (e.g., 100 ng).
- Place the spiked sample in a Soxhlet extraction thimble.
- Extract with a suitable solvent (e.g., hexane:acetone 1:1 v/v) for 18-24 hours.
- Concentrate the extract to approximately 5 mL.
- Perform cleanup steps as necessary (e.g., sulfur removal with copper, fractionation on a silica (B1680970) gel column).
- Concentrate the final extract to 1 mL.
2. GC-MS Analysis:
- Follow the same GC-MS conditions as described for water samples.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for sample analysis.
Figure 1: Workflow for the analysis of water samples using this compound as an internal standard.
Figure 2: Workflow for the analysis of soil/sediment samples using this compound as an internal standard.
Conclusion
While the environmental fate of this compound remains an area for further investigation, its value as an internal standard in environmental analysis is clear. The use of deuterated standards in isotope dilution mass spectrometry provides a robust and reliable method for quantifying trace levels of pollutants in complex matrices. This approach significantly improves the accuracy and precision of analytical data compared to alternative methods. For researchers and professionals in environmental science and drug development, employing this compound or similar deuterated internal standards is a critical step towards generating high-quality, defensible data essential for informed decision-making and regulatory compliance.
References
comparison of extraction efficiency with other surrogate standards
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. Surrogate standards are a critical tool in this process, added to a sample before extraction to monitor the efficiency of the entire analytical procedure. The choice of a surrogate can significantly impact the reliability and accuracy of results. This guide provides an objective comparison of the extraction efficiency of different types of surrogate standards, supported by experimental data and detailed methodologies.
Data Presentation: Comparison of Surrogate Standard Performance
The selection of an appropriate surrogate standard is a crucial step in method development, aiming to find a compound that chemically resembles the target analyte but is not naturally present in the sample. The ideal surrogate should mimic the analyte's behavior throughout the extraction and analysis process. Below is a summary of the performance of commonly used types of surrogate standards.
| Performance Parameter | Deuterated (Isotope-Labeled) Surrogate | Non-Deuterated (Structural Analogue) Surrogate |
| Matrix Effect Compensation | Excellent: Co-elutes with the analyte, experiencing similar ionization suppression or enhancement. | Variable: Differences in physicochemical properties can lead to different retention times and susceptibility to matrix effects. |
| Extraction Recovery Correction | Excellent: Exhibits nearly identical extraction efficiency to the analyte under various conditions. | Variable: Structural differences can result in inconsistent extraction recovery compared to the analyte. |
| Accuracy & Precision | High: Minimizes variability, leading to more accurate and precise results. | Can be acceptable, but more prone to inaccuracies due to differential behavior. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Typically lower cost and more readily available. |
Case Study: Polycyclic Aromatic Hydrocarbons (PAHs)
In the analysis of PAHs, deuterated analogues are widely considered the gold standard for surrogate and internal standards, especially when using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Their chemical similarity to the target PAHs ensures they behave almost identically during extraction and analysis, providing a reliable measure of method performance.[1] Commonly used deuterated PAH surrogates include naphthalene-d8, acenaphthene-d10, phenanthrene-d10, chrysene-d12, and perylene-d12.[1]
Studies have also investigated monofluorinated PAHs (F-PAHs) as potential surrogate standards. For instance, one study found that for surface water samples, 1-fluoropyrene (B159210) (F-Py) and 9-fluorobenzo(k)fluoranthene (F-BkFl) were suitable surrogates, with good and similar recoveries to their corresponding PAHs.[2] However, the recovery of 1-fluoronaphthalene (B124137) (F-Np) in surface water was poor (29.2%), and F-Py could not be extracted from sediment samples, highlighting the matrix-dependent performance of surrogates.[2]
In an analysis of PAHs on indoor materials, extraction recoveries for deuterated surrogate standards (naphthalene-D8 and chrysene-D12) ranged from 50-83%.[3] This was in line with the recoveries of the native PAHs themselves, demonstrating the suitability of these deuterated compounds as surrogates in that specific application.[3]
Experimental Protocols: Evaluating Surrogate Standard Performance
To objectively compare the extraction efficiency of different surrogate standards, a rigorous experimental protocol is necessary. The following methodology outlines a general approach for such an evaluation.
Objective: To determine and compare the extraction recovery of multiple surrogate standards for a specific analyte or class of analytes from a given matrix.
Materials:
-
Blank matrix (e.g., sediment, plasma, food sample) known to be free of the target analytes and surrogates.
-
Certified reference standards of the target analytes.
-
Certified reference standards of the surrogate standards to be evaluated (e.g., deuterated analogue, structural analogue).
-
All necessary solvents and reagents for extraction and analysis.
-
Appropriate analytical instrumentation (e.g., GC-MS, LC-MS/MS).
Procedure:
-
Preparation of Spiked Samples:
-
Homogenize the blank matrix to ensure uniformity.
-
Weigh out replicate portions of the blank matrix.
-
Spike each replicate with a known amount of the target analyte(s) and each of the surrogate standards being tested. The spiking level should be relevant to the expected concentration in real samples.
-
Prepare a set of unspiked matrix blanks to check for interferences.
-
Prepare a set of solvent-only standards containing the analytes and surrogates at the same concentration as the spiked samples to represent 100% recovery.
-
-
Sample Extraction:
-
Subject the spiked matrix samples and matrix blanks to the chosen extraction procedure (e.g., sonication, solid-phase extraction, QuEChERS).
-
Ensure all samples are treated identically to minimize procedural variability.
-
-
Sample Analysis:
-
Analyze the extracts and the solvent-only standards using the validated analytical method.
-
Record the peak areas or signal responses for the target analytes and each surrogate standard in all samples.
-
-
Calculation of Extraction Efficiency (Recovery):
-
Calculate the percent recovery for each surrogate standard in each replicate using the following formula:
% Recovery = (Area_surrogate_in_spiked_sample / Area_surrogate_in_solvent_standard) x 100
-
Calculate the mean recovery and the relative standard deviation (RSD) for each surrogate standard across all replicates.
-
-
Data Comparison:
-
Compare the mean recoveries and RSDs of the different surrogate standards. A surrogate with a recovery closer to that of the target analyte and a low RSD is generally preferred.
-
Mandatory Visualization
Caption: Workflow for comparing surrogate standard extraction efficiency.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Bromodecane-d4: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 1-Bromodecane-d4 are paramount for ensuring laboratory safety and environmental protection. While specific toxicological data for this compound is not extensively available, it should be handled with the same precautions as its non-deuterated counterpart, 1-Bromodecane. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.
Key Hazard Information
1-Bromodecane is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It may also be harmful if inhaled, potentially causing respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[4][5] Due to these hazards, it is crucial to manage this compound as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][4][6]
Quantitative Data Summary
For quick reference, the key physical and safety properties of 1-Bromodecane, which are expected to be similar for its deuterated analog, are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₁DBr (assumed for d4 variant) | Inferred |
| Molecular Weight | ~225.22 g/mol (for d4 variant) | Inferred |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Odor | Odorless | [1] |
| Melting Point | -29.6 °C / -21.3 °F | [1] |
| Boiling Point | 238 °C / 460.4 °F @ 760 mmHg | [1] |
| Flash Point | 94 °C / 201.2 °F | [1] |
| Specific Gravity | 1.060 | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste collection, storage, and transfer. The following workflow outlines the necessary steps to be taken.
Experimental Protocols for Disposal:
-
Waste Collection and Storage :
-
Dedicated Waste Container : Collect all waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper, gloves) in a designated, chemically compatible, and properly labeled hazardous waste container.[4]
-
Labeling : The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[4]
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials.[4]
-
-
Accidental Spill Management :
-
Containment : In the event of a spill, contain the material using an inert absorbent such as sand, earth, or a commercial absorbent.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination : Decontaminate the spill area with an appropriate solvent and collect all decontamination materials as hazardous waste.
-
-
Final Disposal :
-
Licensed Professional Disposal : The final disposal of this compound must be conducted by a licensed professional waste disposal service.[4] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[4]
-
Recommended Disposal Method : The preferred method of disposal is through combustion in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.[4]
-
Contaminated Packaging : Dispose of the original, empty container as unused product.[4][7] Ensure it is properly sealed and handled as hazardous waste.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. 1-Bromodecane | C10H21Br | CID 8173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromodecane CAS 112-29-8 | 801676 [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Operational Guidance for Handling 1-Bromodecane-d4
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1-Bromodecane-d4. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a deuterated form, should be handled with the same precautions as 1-Bromodecane. It is classified as a skin irritant and may cause serious eye irritation.[1][2] Inhalation of vapors or mist can be harmful.[3] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
The selection of PPE depends on the nature of the work being conducted. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task Level | Required Personal Protective Equipment (PPE) |
| Routine Handling (e.g., weighing, transfers in a fume hood) | Primary: - Nitrile or Neoprene gloves[4][5]- Safety glasses with side shields or chemical splash goggles[6][7]- Laboratory coat[8]Secondary: - Face shield if there is a splash hazard[8] |
| Large Volume Transfers or Operations with High Splash Potential | Primary: - Elbow-length, chemical-resistant gloves (e.g., Neoprene)[7]- Chemical splash goggles and a face shield[8][9]- Chemical-resistant apron over a lab coat[8]Secondary: - Ensure a safety shower and eyewash station are immediately accessible[10] |
| Spill Cleanup | Primary: - Chemical-resistant gloves (e.g., Nitrile, Neoprene)[5]- Chemical splash goggles[6][7]- Respiratory protection (e.g., air-purifying respirator with appropriate cartridges) if the spill is large or in a poorly ventilated area[6][8][9]- Disposable coveralls[9]- Chemical-resistant boots[9] |
| Emergency Situations (e.g., fire) | Primary: - Self-contained breathing apparatus (SCBA)[1][11]- Full protective gear[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
A. Preparation and Handling:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for 1-Bromodecane.[10]
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][12] Ensure that a safety shower and eyewash station are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5][7]
-
Dispensing: When dispensing the chemical, avoid splashing. Keep the container tightly closed when not in use to prevent the release of vapors.[10][12]
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
B. Storage:
-
Container: Store this compound in its original, tightly sealed container.[10][12]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.
C. Spill Response:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert others.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[10] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbent material and place it in a suitable, sealed container for disposal.[10][12]
-
Decontamination: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during the entire cleanup process, including respiratory protection if necessary.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Disposal Protocol:
-
Waste Container: Collect all waste containing this compound, including unused product and contaminated materials, in a designated, properly labeled, and sealed hazardous waste container.[11][12]
-
Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[11][12]
-
Labeling: The waste container must be clearly labeled as hazardous waste and include the chemical name "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal company.[3][12] All disposal must be in accordance with local, state, and federal regulations.[3][10]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[11][12] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sjsu.edu [sjsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. echemi.com [echemi.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. allanchem.com [allanchem.com]
- 9. epa.gov [epa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
